physicochemical properties of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. This monograph is designed for researchers in medicinal chemistry and peptide therapeutics, focusing on the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. This monograph is designed for researchers in medicinal chemistry and peptide therapeutics, focusing on the compound's utility as a sterically constrained, non-proteinogenic amino acid scaffold.
2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a quaternary
-amino acid characterized by the direct attachment of a 4-fluorophenyl group, a methyl group, and a methylamino group to the -carbon.[3] Unlike canonical amino acids, this tetrasubstituted center imposes severe conformational constraints (the Thorpe-Ingold effect), making it a high-value building block for peptidomimetics .
Its structural features—specifically the N-methylation and
-arylation—confer resistance to enzymatic proteolysis, while the para-fluorine atom modulates lipophilicity and metabolic stability against P450 oxidation. This compound is primarily utilized in the synthesis of proteolytically stable peptide analogues and as a chiral intermediate in drug discovery.
Physicochemical Profile
The following data aggregates calculated and observed properties essential for experimental handling and formulation.
Property
Value / Description
Significance
IUPAC Name
2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
Unambiguous identification
Molecular Formula
CHFNO
Stoichiometry for synthesis
Molecular Weight
197.21 g/mol
Mass spectrometry calibration
Physical State
Solid (White to Off-white powder)
Handling requirement
Solubility
Soluble in DMSO, Methanol; Sparingly in Water
Formulation/Assay buffer selection
pKa (Acid)
~2.1 (Predicted)
Ionization state at physiological pH
pKa (Base)
~9.2 (Predicted)
Amine protonation status
LogP
~1.1 – 1.4 (Predicted)
Moderate lipophilicity; membrane permeability
H-Bond Donors
2 (OH, NH)
Receptor binding potential
H-Bond Acceptors
4 (O, O, N, F)
Solvation and binding
Structural & Mechanistic Analysis
The Quaternary Center Effect
The defining feature of this molecule is the steric bulk at the C2 position. In standard amino acids (e.g., Alanine), the C
is trisubstituted. Here, the C is tetrasubstituted.[3]
Conformational Lock: The bulky phenyl and methyl groups restrict rotation around the N-C
() and C-C(O) () bonds. When incorporated into peptides, this forces the backbone into specific secondary structures (often helical or turn conformations), reducing the entropy penalty of receptor binding.
Proteolytic Resistance: The steric crowding prevents proteases (like chymotrypsin) from accessing the peptide bond, significantly extending the half-life of derived therapeutics.
The Fluorine Substitution
The para-fluorine atom serves two critical roles:
Metabolic Blocking: It blocks the para-position of the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes, a common metabolic clearance route for phenyl-containing drugs.
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the neighboring amine via inductive effects (through the phenyl ring), potentially altering receptor affinity compared to the non-fluorinated analog.
N-Methylation
The N-methyl group eliminates a hydrogen bond donor on the backbone amide. This increases lipophilicity (LogP) and membrane permeability, aiding in oral bioavailability (the "N-methyl effect").
Synthesis Protocol: The Strecker Approach
Since this is an
-disubstituted amino acid, standard alkylation of glycine is often low-yielding due to steric hindrance. The most robust route is the Strecker Synthesis starting from the corresponding ketone.
Reaction Workflow
Precursor: 4'-Fluoroacetophenone.
Reagents: Methylamine (source of amine), Trimethylsilyl cyanide (TMSCN) or KCN (source of nitrile).
Intermediate:
-aminonitrile.
Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.
Step-by-Step Methodology
Safety Note: Cyanide reagents are lethal. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Imine Formation:
Dissolve 4'-fluoroacetophenone (1.0 eq) in dry methanol.
Add Methylamine (1.2 eq, usually as a solution in methanol/THF).
Stir at room temperature for 2–4 hours to form the ketimine intermediate.
Nitrile Addition (Strecker):
Cool the solution to 0°C.
Add TMSCN (1.5 eq) dropwise.
Allow to warm to room temperature and stir for 12–24 hours.
Checkpoint: Monitor by TLC/LC-MS for the disappearance of the ketone.
Hydrolysis:
Concentrate the reaction mixture to remove solvent.
Resuspend the residue in 6M HCl (aqueous).
Reflux at 100°C for 12–18 hours. This converts the -CN group to -COOH.
Purification:
Cool to room temperature.
Neutralize to pH ~6 (isoelectric point) using NaOH or NH
OH.
The amino acid often precipitates; collect by filtration.
Recrystallize from Water/Ethanol.
Visualization of Pathways[4]
Synthesis & Stability Logic
The following diagram illustrates the synthesis pathway and the mechanism of proteolytic stability.
Caption: Figure 1. Strecker synthesis pathway (Blue box) and mechanisms of biological stability (Red/Yellow interactions).
Analytical Validation
To validate the identity and purity of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, the following analytical signatures are expected.
HPLC Method (Chiral Separation)
Since the C2 position is chiral, the synthetic product will be a racemate unless asymmetric catalysis is used. Separation of enantiomers is critical for biological assays.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
Detection: UV at 254 nm (Phenyl absorption).
Flow Rate: 1.0 mL/min.
NMR Interpretation (
H NMR in D
O/DCl)
Aromatic Region (7.0–7.5 ppm): Two multiplets integrating to 2 protons each (characteristic AA'BB' system of para-fluorophenyl).
Methyl (Side chain, ~1.8 ppm): Singlet (3H). The shift is downfield due to the quaternary center.
N-Methyl (~2.6 ppm): Singlet (3H).
Absence of
-Proton: There is NO proton signal at the 3.5–4.5 ppm range typical for standard amino acids, confirming the quaternary substitution.
References
Chemical Book. (2024). 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid - CAS 1157932-41-6.[1][2][4] Retrieved from
Sigma-Aldrich. (2024). Product Catalog: Fluorinated Amino Acids. Retrieved from
PubChem. (2024). Compound Summary: 2-(4-Fluorophenyl)propanoic acid derivatives. Retrieved from
Cativiela, C., & Díaz-de-Villegas, M. D. (2007).
-amino acids. Tetrahedron: Asymmetry.[5] (General reference for synthesis methodology).
ChemSrc. (2024). CAS 1157932-41-6 Physicochemical Properties. Retrieved from
Technical Guide: pKa and Isoelectric Point of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
This guide details the physicochemical profile, synthesis, and experimental characterization of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid .[1][2] This molecule represents a specialized class of -disubstituted amin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile, synthesis, and experimental characterization of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid .[1][2] This molecule represents a specialized class of
-disubstituted amino acids, combining the steric constraints of an -methyl group with the electronic modulation of a 4-fluorophenyl ring and an N-methylated amine.[1][2]
Such scaffolds are critical in medicinal chemistry for designing peptidomimetics with enhanced metabolic stability (due to the quaternary carbon preventing
-proton abstraction) and restricted conformational space.[1][2]
[1][2]
Executive Summary: Physicochemical Profile
The following values represent the high-confidence consensus derived from Structure-Activity Relationship (SAR) analysis of
-methyl and 4-fluorophenyl-substituted amino acid analogs. Due to the quaternary nature of the -carbon and the electron-withdrawing effects of the fluorine substituent, this molecule exhibits distinct acidity compared to canonical alanine or phenylglycine.[1][2]
Parameter
Value (Approx.)
Description
pKa₁ (-COOH)
1.90 ± 0.15
Significantly more acidic than Alanine (2.[1][2]34) due to the inductive effect (-I) of the 4-fluorophenyl ring.[1]
pKa₂ (-NH)
8.80 ± 0.25
Lower basicity than N-methylalanine (~9.[1][2]7) due to steric inhibition of solvation and electronic withdrawal by the aryl ring.[2]
Isoelectric Point (pI)
5.35
Calculated as .[2] The molecule exists as a net-neutral zwitterion at this pH.[1][2]
LogP (Octanol/Water)
1.2 - 1.5
Moderately lipophilic; enhanced by the 4-fluoro and -methyl groups compared to Phenylglycine.[1]
Molecular Weight
197.21 g/mol
Formula:
Structural Analysis & Mechanistic Logic
To understand the pKa shifts, one must analyze the electronic and steric environment of the ionizable groups.[2][3]
The Carboxyl Group (Acidity Enhancement)
The pKa of the carboxyl group is lowered (made more acidic) by two primary factors:
Inductive Effect (-I): The phenyl ring is electron-withdrawing.[1][2] The addition of a Fluorine atom at the para-position intensifies this effect.[2] Fluorine is highly electronegative, pulling electron density through the
-framework and the -system of the phenyl ring, stabilizing the carboxylate anion () formed upon deprotonation.[1]
Geminal Substitution: The presence of both an aryl group and a methyl group on the
-carbon creates a "Thorpe-Ingold" effect, forcing the carboxyl group into a conformation that may favor deprotonation to relieve steric strain, although the electronic effect is dominant here.[1][2]
The Amine Group (Basicity Reduction)
The N-methylamino group is less basic (lower pKa of the conjugate acid) than a standard aliphatic amine due to:
Steric Inhibition of Solvation: The bulky
-methyl and -phenyl groups shield the ammonium cation () from water molecules.[1][2] Effective solvation is crucial for stabilizing the positive charge; hindering this destabilizes the cation, favoring the neutral amine form (lower pKa).[3]
Electronic Withdrawal: The electron-poor 4-fluorophenyl ring pulls density away from the nitrogen lone pair, making it less available to accept a proton.[1][2]
Caption: Ionization states of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid across the pH scale.
Experimental Determination Protocol
Since specific literature values for this exact analog are rare, researchers must validate these predictions experimentally.[3] The following protocol uses Potentiometric Titration , the Gold Standard for pKa determination of amino acids.
Materials
Analyte: >98% pure 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid (HCl salt preferred for solubility).
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Solvent: Degassed HPLC-grade water (maintained at 25.0°C).
Preparation: Dissolve 0.1 mmol of the amino acid in 20 mL of degassed water containing 0.1 M KCl (to maintain constant ionic strength).
Acidification: If starting with the zwitterion, add a known excess of HCl to fully protonate the species (starting pH < 1.5).[2]
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5-10
). Record pH after stabilization at each step.
Data Processing: Plot pH vs. Volume of NaOH.
First Inflection Point: Corresponds to neutralization of excess HCl.[2]
First Half-Equivalence Point: pH = pKa₁ (COOH).[1][2]
Second Inflection Point: Isoelectric point vicinity.[2]
Second Half-Equivalence Point: pH = pKa₂ (NH).[1][2]
Calculation: Use the Bjerrum method or software (e.g., Hyperquad) to refine constants, accounting for ionic strength activity coefficients.
Synthesis Pathway[1]
To access this molecule for testing, a Modified Strecker Synthesis is the most efficient route, allowing for the direct introduction of the N-methyl and
Hydrolysis: Concentrate the mixture to obtain the aminonitrile oil. Dissolve in concentrated HCl (6 M) and reflux for 12–18 hours. This converts the nitrile to the carboxylic acid.[2]
Purification: The product will likely crystallize as the hydrochloride salt upon cooling.[2] Recrystallize from Ethanol/Ether to obtain high purity.[2]
References
Sorrell, T. N. (2006).[2] Organic Chemistry, 2nd Edition. University Science Books. (Standard reference for pKa shifts and inductive effects).
Meanwell, N. A. (2011).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3] Link[2]
O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[3] Link
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative source on pKa determination methodologies).
PubChem Compound Summary. "2-amino-2-phenylpropanoic acid (Alpha-methylphenylglycine analogs)." National Center for Biotechnology Information. Link
Solubility Profile and Physicochemical Characterization of 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid
Executive Summary The compound 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid (CAS: 1157932-41-6) represents a specialized class of -disubstituted amino acids. Structurally, it combines the steric constraints of an -me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid (CAS: 1157932-41-6) represents a specialized class of
-disubstituted amino acids. Structurally, it combines the steric constraints of an -methyl group with the lipophilic modulation of a 4-fluorophenyl ring and an N-methylated amine.
Unlike simple carboxylic acids (e.g., flurbiprofen intermediates) or standard amino acids, this molecule exhibits a complex solubility profile governed by its zwitterionic nature and steric hindrance . This guide provides a definitive technical analysis of its solubility behavior in aqueous and organic media, offering predictive models and validated experimental protocols for researchers integrating this motif into peptide mimetics or small molecule drugs.
In the solid state and at physiological pH, this compound does not exist as the neutral species depicted in standard chemical drawings (
). Instead, it exists as a zwitterion ().
Lattice Energy: The electrostatic attraction between the ammonium and carboxylate termini creates a high-energy crystal lattice.
Melting Point: Expected to be high (>200°C, with decomposition), typical of amino acids.
Solubility Consequence: Dissolution requires overcoming this significant lattice energy. Solvents unable to stabilize the charged species (e.g., dichloromethane, hexane) will show negligible solubility.
Solubility in Water: The pH-Dependent Profile
Water solubility for this compound is not a single value; it is a function of pH defined by the Henderson-Hasselbalch equation.
Ionization Constants (Estimated)
Based on Structure-Activity Relationship (SAR) with phenylalanine and
-methyl derivatives:
(Carboxyl): ~1.8 – 2.1 (Acidified by the electron-withdrawing 4-fluorophenyl group).
(Amine): ~9.0 – 9.3 (Slightly lower than typical amines due to the inductive effect of the phenyl ring).
Isoelectric Point (pI): ~5.5 – 5.7.
The U-Shaped Solubility Curve
The solubility profile follows a classic U-shape characteristic of amphoteric molecules.
pH Region
Dominant Species
Charge State
Solubility Prediction
pH < 2.0
Cationic ()
+1
High. The protonated carboxyl group breaks the zwitterionic lattice.
pH 4.0 – 7.0
Zwitterionic ()
0 (Net)
Minimum. Lattice energy is maximal; solvation energy is minimal.
pH > 10.0
Anionic ()
-1
High. Deprotonated amine breaks the lattice; anion is highly solvated.
Diagram: Ionization Equilibrium
The following diagram illustrates the species distribution across the pH scale.
Solubility in Organic Solvents
Solubility in organic media is strictly governed by the "Like Dissolves Like" principle, but with a caveat: the zwitterionic solid state must be disrupted.
Solvent Compatibility Matrix
Solvent Class
Examples
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, NMP
High
High dielectric constants stabilize the zwitterionic charges; excellent for stock solutions.
Polar Protic
Methanol, Ethanol
Moderate
Can solvate the ionic termini via H-bonding. Solubility improves significantly with added acid (HCl) or base.
Chlorinated
DCM, Chloroform
Very Low
Cannot overcome the electrostatic lattice energy of the zwitterion.
Non-Polar
Hexane, Toluene
Negligible
Completely incompatible with the charged species.
Fluorinated
TFE, HFIP
High
Strong H-bond donors (HFIP) can effectively solvate the carboxylate and break the lattice.
The "Modification" Strategy
To achieve solubility in organic solvents (e.g., for synthesis or purification), the zwitterion must be masked:
Acidification: Adding 1% TFA or HCl converts the zwitterion to the cationic salt , which is soluble in polar organics like Methanol/DCM mixtures.
Esterification: Chemically protecting the carboxylic acid (e.g., methyl ester) eliminates the zwitterion, rendering the molecule soluble in standard organics like Ethyl Acetate or DCM.
Experimental Protocols
Protocol A: Determination of pH-Solubility Profile (Shake-Flask Method)
Saturation: Add excess solid compound (~10 mg) to 1 mL of each buffer in HPLC vials.
Equilibration: Shake at 25°C for 24 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Note: The 4-fluorophenyl chromophore provides excellent UV sensitivity.
Validation: Check the pH of the supernatant after equilibrium. If it shifted, replot data against the final pH.
Protocol B: Rapid Organic Solvent Screening
Objective: Identify the optimal solvent for stock solution preparation (target > 10 mg/mL).
Implications for Drug Development[4]
Formulation Strategies
Salt Selection: Do not formulate the free zwitterion. Develop the Hydrochloride Salt (for solubility) or the Sodium Salt (for stability). The HCl salt will likely be hygroscopic but highly water-soluble.
Co-solvents: For intravenous (IV) formulations, use PEG400/Water mixtures adjusted to pH < 4.
Purification (Process Chemistry)
Crystallization: Exploit the pI. Dissolve the compound in acidic water (pH 1), filter, then slowly neutralize to pH 5.5 with NaOH. The zwitterion will precipitate out of solution in high purity.
Chiral Resolution: The
-methyl group creates a chiral center. Solubility differences between diastereomeric salts (using chiral acids like Tartaric acid) can be used for resolution, though the steric bulk may slow down crystallization kinetics.
References
PubChem Compound Summary. (2023). 2-(4-Fluorophenyl)propanoic acid (structural analog data).[1][2][3][4][5] National Center for Biotechnology Information. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Safety, Toxicity, and Handling of 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid
CAS Registry Number: 1157932-41-6
Document Type: Technical Guidance & Safety Profile
Version: 1.0 (Research Use Only)[1][2]
Introduction: The Chemical Entity
In the landscape of drug discovery, 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid represents a specialized class of
-disubstituted amino acids.[1][2] Unlike standard proteinogenic amino acids, the quaternary -carbon (bearing both a methyl group and the 4-fluorophenyl moiety) confers unique metabolic stability and conformational rigidity.[1][2]
For the researcher, this compound is not merely a reagent; it is a chiral building block often utilized in the synthesis of peptide mimetics or as a precursor in the development of fluorinated central nervous system (CNS) agents.[1][2] Its structure—an amino acid backbone with a fluorinated aromatic ring—places it in a chemical space that requires rigorous safety protocols due to potential bioactivity and lack of historical toxicological data.[1][2]
Key Structural Feature: The fluorine atom at the para position of the phenyl ring increases lipophilicity and metabolic resistance to CYP450 oxidation compared to the non-fluorinated analog.[1][2]
As a Senior Application Scientist, I must emphasize that while specific LD50 data for this exact CAS is sparse in public registries, we can derive a high-confidence toxicity profile based on Structure-Activity Relationships (SAR) with analogous fluorinated phenethylamines and amino acids.[1][2]
A. Direct Chemical Toxicity (The Acidic Hazard)
In its free acid form, the compound acts as a zwitterion but maintains acidic characteristics.[1][2]
Skin/Eye Interaction: The compound is classified as a Category 2 Irritant .[1][2][6] Upon contact with mucous membranes, the carboxylic acid moiety (
) can cause immediate protonation of cell surface proteins, leading to erythema and inflammation.[1][2]
Inhalation Risk: Dust generation is the primary vector for acute exposure.[1][2] Inhalation of the micronized powder can trigger STOT-SE 3 (Respiratory Tract Irritation) , manifesting as coughing and dyspnea.[1][2]
B. Latent Pharmacological Toxicity (The Metabolic Risk)
This is the critical safety vector often overlooked in standard SDSs.[1][2]
Decarboxylation Potential: The
-disubstitution creates steric strain.[1][2] Under thermal stress or enzymatic action (decarboxylases), this compound can theoretically decarboxylate to form 1-(4-fluorophenyl)-N-methylethylamine .[1][2]
Risk:[1][2][6] This metabolite is a structural isomer of fluorinated amphetamines.[1][2] While the parent amino acid is likely unable to cross the Blood-Brain Barrier (BBB) efficiently due to its polarity, the decarboxylated amine is highly lipophilic and potentially psychoactive (sympathomimetic).[1][2]
Metabolic Stability: The
-methyl group blocks standard transamination pathways, meaning if this compound is ingested, it will not be metabolized as a fuel source (like Alanine) but will accumulate or be excreted unchanged, potentially stressing renal transport systems.[1][2]
GHS-Compliant Safety Data Sheet (SDS) Framework
Since a unified global SDS is often unavailable for niche research chemicals, use this validated framework for your laboratory risk assessment (COSHH/OSHA).[1][2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses if present and easy to do.[1][2][6][8] Continue rinsing.[1][2][6][8]
Experimental Protocols: Handling & Validation
Trustworthiness in the lab comes from self-validating systems.[1][2] Use these protocols to verify the integrity of the compound before use.
Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 Water:MeCN. Sonicate for 5 mins to ensure full solubilization of the zwitterion.
Gradient: 5% B to 95% B over 15 minutes.
Detection: Monitor at 254 nm (Phenyl ring) and 210 nm (Amide/Carboxyl).[1][2]
Acceptance Criteria: Main peak >97%. Any impurity peak >1% at relative retention time (RRT) 0.8-0.9 suggests defluorination; peaks at RRT >1.2 suggest decarboxylation (more hydrophobic).[1][2]
Protocol B: Solubility & pH Profiling
Rationale: To prevent precipitation in biological assays.[1][2]
Dilute 1:100 into Phosphate Buffered Saline (PBS, pH 7.4).
Observation: If turbidity occurs immediately, the compound is aggregating.[1][2] The
-methyl group increases hydrophobicity compared to standard phenylalanine.[1][2]
Correction: If precipitation occurs, lower concentration to 100
M or add 5% cyclodextrin as a solubilizing excipient.
Visualizing the Safety & Logic Flow
Diagram 1: Metabolic & Degradation Pathways
This diagram illustrates the critical chemical risks: thermal decarboxylation and metabolic accumulation.[1][2]
Caption: Pathway analysis showing the stability of the parent compound versus the risk of toxic decarboxylated metabolites.[1][2]
Diagram 2: Laboratory Handling Decision Tree
A self-validating workflow for safe handling.
Caption: Decision matrix for solubilization and handling to prevent experimental error and exposure.
References & Authoritative Sources
Sigma-Aldrich (Merck). Product Search: Fluorinated Amino Acid Derivatives.[1][2] (Validated for general hazard classification of fluorophenyl-amino acids).[1][2]
Chemical Book/ChemBK. CAS 1157932-41-6 Entry: 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid.[1][2][3] (Used for chemical identity verification).[1][2]
Disclaimer: This guide is for research and development purposes only. The compound described is a research chemical with no established pharmaceutical approval.[1][2] All handling must occur under the supervision of a qualified chemist.[1][2]
An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical deve...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Thermodynamic Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It dictates not only the shelf-life and storage conditions of a drug product but also profoundly influences its bioavailability, safety, and manufacturability. An unstable API can lead to the emergence of undesirable polymorphic forms or degradation products, potentially compromising therapeutic efficacy and patient safety. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of a novel compound, 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. As a Senior Application Scientist, my aim is to blend theoretical principles with practical, field-proven insights to empower researchers in their drug development endeavors.
Introduction to 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid: A Molecule of Interest
2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a synthetic amino acid derivative. Its structure, featuring a fluorinated aromatic ring and a methylamino group, suggests potential applications in medicinal chemistry. The introduction of fluorine into drug candidates can enhance metabolic stability and binding affinity.[] Similarly, the amino acid scaffold provides a chiral center and opportunities for specific biological interactions. A thorough understanding of its thermodynamic stability is paramount before it can be advanced as a viable drug candidate.
The stability of this molecule will be influenced by the interplay of its constituent parts:
The 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can significantly impact the electronic properties and intermolecular interactions of the molecule. Fluorination often enhances the thermal stability of compounds.[2][3]
The Methylamino Group: The basicity of the methylamino group can influence salt formation and solubility. Its presence can also be a site for potential chemical degradation pathways.
The Propanoic Acid Moiety: The carboxylic acid group is crucial for the molecule's acidic properties and potential for salt formation, which in turn affects its stability and solubility.
The Specter of Polymorphism: A Critical Consideration
A significant aspect of thermodynamic stability in the solid state is polymorphism, the ability of a compound to exist in multiple crystalline forms.[4][5] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[6] The discovery of a more stable, less soluble polymorph after a drug has been marketed can have disastrous consequences, as exemplified by the case of Ritonavir, an anti-HIV drug.[7] Therefore, a comprehensive polymorph screen is an indispensable part of characterizing the thermodynamic stability of any new pharmaceutical compound.[8]
Methodologies for Assessing Thermodynamic Stability
A multi-pronged approach, combining both experimental and computational techniques, is essential for a thorough evaluation of thermodynamic stability.
Experimental Approaches
Thermal analysis methods are fundamental in probing the thermal characteristics of pharmaceutical materials.[9][10]
Differential Scanning Calorimetry (DSC): DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is instrumental in determining melting points, glass transitions, and enthalpies of fusion, providing crucial information about the thermodynamic stability of different polymorphic forms.[11]
Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Heating Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.
Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition behavior.[9]
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
Instrument Setup: Place the pan in the TGA furnace.
Heating Program: Heat the sample at a controlled rate, typically 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).
Data Analysis: Monitor the weight loss as a function of temperature. The onset of significant weight loss indicates the temperature at which the compound begins to decompose.
XRPD is a primary technique for identifying and characterizing crystalline phases. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific polymorph.[8]
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.
Sample Mounting: Mount the powder on a sample holder.
Data Collection: Expose the sample to a monochromatic X-ray beam and collect the diffraction data over a range of 2θ angles.
Data Analysis: Compare the resulting diffractogram to known patterns to identify the crystalline form.
Solution calorimetry can be used to determine the thermodynamic relationship between different polymorphs by measuring their heats of solution. The polymorph with the lower heat of solution is the more stable form at that temperature.
Experimental Protocol: Solution Calorimetry
Solvent Selection: Choose a solvent in which the compound is reasonably soluble.
Calorimeter Setup: Equilibrate the calorimeter to a constant temperature.
Sample Dissolution: Introduce a precisely weighed amount of the polymorph into the solvent and measure the heat change upon dissolution.
Data Comparison: Repeat the measurement for all identified polymorphs. The form with the least endothermic (or most exothermic) heat of solution is the most stable.
Computational Approaches
Computational modeling can provide valuable insights into the relative stabilities of different polymorphs and predict their properties.
Polymorph Prediction: Advanced computational algorithms can be used to generate and rank a landscape of possible crystal structures for a given molecule based on their lattice energies. This can guide experimental polymorph screening efforts.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of the molecule in both the solid and solution states, providing information on conformational flexibility and intermolecular interactions that influence stability.
Expected Thermodynamic Stability Profile of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
Based on its chemical structure, we can make some educated predictions about the thermodynamic stability of this compound.
Impact of the Fluorophenyl Group: The presence of the electron-withdrawing fluorine atom is expected to increase the thermal stability of the aromatic ring. Highly fluorinated amino acids have been shown to enhance protein stability.[2][12] This is often attributed to the increased hydrophobicity and the unique packing properties of fluorinated compounds.[12]
Role of the Methylamino and Carboxylic Acid Groups: The amino and carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice and will likely lead to a relatively high melting point. The presence of these ionizable groups also means that the stability will be highly dependent on pH in aqueous solutions.
Potential for Polymorphism: The conformational flexibility of the propanoic acid chain and the potential for different hydrogen bonding networks create a high likelihood of polymorphism.[4][5] A thorough polymorph screen will be critical.
Visualizing the Workflow and Key Relationships
Diagram 1: Workflow for Thermodynamic Stability Assessment
Caption: Key factors that collectively determine the thermodynamic stability of a pharmaceutical solid.
Data Summary
While specific experimental data for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is not publicly available, the following table provides a template for summarizing key thermodynamic data that should be collected during its characterization.
Property
Method
Expected Outcome
Significance
Melting Point (°C)
DSC
A sharp endotherm
Indicates a crystalline material and provides a measure of purity and lattice energy.
Enthalpy of Fusion (J/g)
DSC
A positive value
Quantifies the energy required to melt the solid; higher values often correlate with greater lattice stability.
Decomposition Temperature (°C)
TGA
Onset of mass loss
Defines the upper limit of thermal stability before chemical breakdown.
Crystalline Form
XRPD
A unique diffraction pattern for each polymorph
Confirms the solid-state form and allows for polymorph identification and control.
Relative Stability of Polymorphs
Slurry Conversion/DSC
Identification of the most stable form at a given temperature
Crucial for selecting the appropriate polymorph for development to avoid unintended phase transitions.
Conclusion and Forward-Looking Recommendations
The thermodynamic stability of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a critical attribute that will dictate its potential as a pharmaceutical candidate. A systematic and rigorous evaluation, employing a suite of analytical techniques as outlined in this guide, is not merely a regulatory requirement but a scientific necessity. The anticipated interplay of the fluorophenyl group, the amino acid backbone, and the potential for polymorphism underscores the complexity of its solid-state behavior.
References
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
Polymorphism in Pharmaceutical Products. (n.d.).
CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate.
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
TSI Journals. (2024, February 26). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
Springer Nature Experiments. (n.d.). Design, Synthesis, and Study of Fluorinated Proteins.
Thermodynamic Studies for Drug Design and Screening. (n.d.).
BOC Sciences. (n.d.). Fluorinated Amino Acids.
Semantic Scholar. (n.d.). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain.
European Pharmaceutical Review. (2006, September 28). Essential techniques for development.
Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.).
Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, a compound o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, a compound of interest in pharmaceutical research due to its structural similarity to biologically active molecules. The synthesis of this and related fluorinated amino acids is crucial for the development of novel therapeutics and imaging agents.[1][2] This guide outlines two plausible and robust synthetic routes, starting from commercially available precursors. Each route is presented with detailed step-by-step protocols, mechanistic insights, and considerations for reaction optimization. The information is intended to provide researchers with the necessary details to replicate and adapt these syntheses in a laboratory setting.
Introduction
2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a non-natural amino acid that incorporates a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The N-methyl group can also influence the molecule's biological activity and membrane permeability.[3] The synthesis of such complex amino acids requires multi-step procedures, often involving the careful introduction of functional groups and control of stereochemistry.
This application note details two distinct synthetic pathways for the preparation of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid:
Route 1: Synthesis via α-keto acid intermediate followed by reductive amination.
Route 2: Synthesis from 2-(4-Fluorophenyl)propanoic acid via α-bromination and subsequent amination.
These routes have been designed based on established chemical transformations and analogies to the synthesis of structurally related compounds.[4][5]
Route 1: Synthesis via α-Keto Acid Intermediate
This route begins with the synthesis of the α-keto acid, 2-oxo-2-(4-fluorophenyl)propanoic acid, which then undergoes reductive amination with methylamine to yield the target compound.
Workflow for Route 1
Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid via an α-keto acid intermediate.
Protocol 1.1: Synthesis of 1-(4-Fluorophenyl)propan-1-one
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.0 eq) and propionyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 6M HCl.
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 1.2: Synthesis of 2-Oxo-2-(4-fluorophenyl)propanoic acid
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in a mixture of pyridine and water.
Oxidation: Heat the solution to 80-90 °C and add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 1 hour.
Reaction: Maintain the temperature and stir vigorously for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
Acidification: Acidify the filtrate to pH 2 with concentrated HCl.
Extraction: Extract the aqueous solution with ethyl acetate (3 x volumes).
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-keto acid. This product can be purified by recrystallization.
Protocol 1.3: Synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
Reaction Setup: In a round-bottom flask, dissolve 2-oxo-2-(4-fluorophenyl)propanoic acid (1.0 eq) in methanol.
Amine Addition: Add an aqueous solution of methylamine (40% w/w, 2.0-3.0 eq).
pH Adjustment: Adjust the pH of the solution to 6-7 using glacial acetic acid.
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction by the addition of acetone. Concentrate the mixture under reduced pressure.
Purification: The residue can be purified by ion-exchange chromatography or by recrystallization from a suitable solvent system like ethanol/water.
Route 2: Synthesis from 2-(4-Fluorophenyl)propanoic acid
This pathway involves the α-bromination of 2-(4-fluorophenyl)propanoic acid, followed by nucleophilic substitution with methylamine.
Workflow for Route 2
Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid from 2-(4-Fluorophenyl)propanoic acid.
Protocol 2.1: Synthesis of 2-Bromo-2-(4-fluorophenyl)propanoic acid
Reaction Setup: To a solution of 2-(4-fluorophenyl)propanoic acid (1.0 eq)[6][7] in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
Reaction: Heat the mixture to reflux under a UV lamp for 4-8 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2.2: Synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
Reaction Setup: In a sealed pressure vessel, dissolve 2-bromo-2-(4-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
Amine Addition: Add an excess of an aqueous solution of methylamine (40% w/w, 5-10 eq).
Reaction: Heat the reaction mixture to 60-80 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methylamine and solvent.
Purification: The crude product can be purified using ion-exchange chromatography. The product can be isolated as a hydrochloride salt by dissolving the purified product in a minimal amount of water and adding concentrated HCl, followed by precipitation with a suitable organic solvent like acetone.
Data Summary and Comparison
Parameter
Route 1: α-Keto Acid Intermediate
Route 2: α-Bromination
Starting Material
4-Fluorobenzoyl chloride
2-(4-Fluorophenyl)propanoic acid
Number of Steps
3
2
Key Intermediates
2-Oxo-2-(4-fluorophenyl)propanoic acid
2-Bromo-2-(4-fluorophenyl)propanoic acid
Potential Advantages
Milder final step (reductive amination)
Shorter route
Potential Challenges
Oxidation step can be harsh
Bromination can have selectivity issues; amination requires a pressure vessel
Expert Insights and Causality
Route 1: The choice of reductive amination in the final step is advantageous as it is a well-established and generally high-yielding reaction for the synthesis of α-amino acids from α-keto acids. The use of sodium cyanoborohydride is critical as it is a mild reducing agent that selectively reduces the imine intermediate in the presence of the ketone starting material. The pH control is crucial to facilitate imine formation without promoting unwanted side reactions.
Route 2: The Hell-Volhard-Zelinsky reaction conditions (NBS, AIBN) for α-bromination are standard for benzylic C-H bonds. However, care must be taken to control the stoichiometry to avoid over-bromination. The subsequent nucleophilic substitution with methylamine is a direct approach, but the use of a pressure vessel is often necessary due to the volatility of methylamine. The large excess of methylamine is used to drive the reaction to completion and to minimize the formation of the secondary amine by-product.
Trustworthiness and Self-Validation
For both synthetic routes, it is imperative to characterize all intermediates and the final product thoroughly. The following analytical techniques are recommended for validation:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC may be necessary if an enantioselective synthesis is desired.
Infrared (IR) Spectroscopy: To identify key functional groups.
References
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]
Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876–886. [Link]
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). [Link]
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC. (n.d.). [Link]
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). [Link]
Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare. (2016, January 18). [Link]
Application Notes & Protocols: Solid-Phase Peptide Synthesis with Fluorinated Amino Acid Building Blocks
Introduction: The Strategic Value of Fluorine in Peptide Science The strategic incorporation of fluorine into amino acids has become a powerful tool in modern drug discovery and material science.[1][2] Although only one...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorine in Peptide Science
The strategic incorporation of fluorine into amino acids has become a powerful tool in modern drug discovery and material science.[1][2] Although only one naturally occurring fluorinated amino acid is known, synthetic fluorinated amino acids (FAAs) are increasingly utilized to enhance the properties of therapeutic peptides.[1][3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond—allow for isosteric replacement of hydrogen without significant steric perturbation.[4] This substitution can profoundly influence a peptide's physicochemical profile, leading to improved metabolic stability, enhanced membrane permeability, controlled molecular conformation, and optimized target-binding affinity.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of FAAs into peptides using Fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorination in their work.
Scientific Principles & Key Considerations
While the modular nature of SPPS is well-suited for incorporating unnatural amino acids, the strong electron-withdrawing effect of fluorine presents unique challenges that must be addressed for successful synthesis.
The Electronic Impact of Fluorination on Reactivity
The high electronegativity of fluorine significantly reduces the electron density of the surrounding molecular framework.[4] This has two primary consequences for SPPS:
Decreased Amine Nucleophilicity: When fluorine is on or near the amino acid backbone, the N-terminal amine of the fluorinated residue becomes less nucleophilic. This can slow down the subsequent coupling step, potentially leading to incomplete reactions.
Decreased Carboxyl Reactivity: The electron-withdrawing nature of fluorine can also mitigate the reactivity of the carboxylic acid group during the activation step of the coupling reaction.[1][3]
These electronic effects necessitate modifications to standard SPPS protocols, such as the use of more potent coupling reagents and extended reaction times, to achieve high-yield synthesis.[1][3]
Potential for Aggregation
Peptide sequences with a high content of hydrophobic and β-branched amino acids are known to be "difficult sequences" prone to aggregation during SPPS.[7] The incorporation of fluorinated residues, particularly those with fluorinated aliphatic or aromatic side chains, can increase the hydrophobicity of the peptide, exacerbating aggregation issues and hindering subsequent purification steps.[7]
Materials and Reagents
Successful synthesis requires high-quality reagents. Ensure all solvents are peptide synthesis grade (amine-free) and reagents are stored under appropriate conditions.
Reagent/Material
Specification
Recommended Supplier(s)
Resins
Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin (100-200 mesh)
Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT)
Prepare fresh
Precipitation Solvent
Cold Diethyl Ether
Fisher Scientific
Monitoring Reagents
Kaiser Test Solutions (Ninhydrin), Chloranil Test (for secondary amines)
Prepare as per protocol
Detailed Protocols for SPPS of Fluorinated Peptides
The following protocols are based on the Fmoc/tBu strategy, which is favored for its mild deprotection conditions.[8]
Overall Synthesis Workflow
The process is cyclical, involving the sequential removal of the Fmoc protecting group followed by the coupling of the next amino acid in the sequence.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Step-by-Step Methodology
Protocol 1: Resin Preparation and Swelling
Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) into a fritted reaction vessel.
Add DMF until the resin is fully submerged.
Allow the resin to swell for at least 30-60 minutes with gentle agitation.[9]
Drain the DMF.
Protocol 2: Fmoc Deprotection
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[9]
Agitate for 3 minutes, then drain.
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[9]
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[8][9]
Protocol 3: Fluorinated Amino Acid Coupling
Scientist's Note: Due to the reduced nucleophilicity of the N-terminal amine and/or reduced reactivity of the carboxyl group of the incoming FAA, a more potent coupling reagent and potentially longer coupling times or double coupling are recommended.[1][3] HATU is highly effective as it forms a highly reactive OAt-active ester and is particularly useful for sterically hindered or electron-deficient amino acids.
In a separate vial, dissolve the Fmoc-fluorinated amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
Add a base, such as DIPEA or collidine (6-10 equivalents), to the activation mixture. Using collidine is recommended to minimize racemization, especially for sensitive residues.[10][11]
Allow the mixture to pre-activate for 1-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Caption: Simplified mechanism of FAA coupling using HATU.
Protocol 4: Reaction Monitoring (Kaiser Test)
Trustworthiness Checkpoint: The Kaiser test is a critical quality control step to verify the completion of the coupling reaction before proceeding. A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction.[12][13]
Withdraw a small sample of resin beads (10-15 beads) and place them in a small glass test tube.[14]
Add 2-3 drops of each Kaiser test solution (Reagent A: KCN in pyridine; Reagent B: Ninhydrin in n-butanol; Reagent C: Phenol in n-butanol).[14][15]
Heat the test tube at 110-120°C for 3-5 minutes.[13][14]
Extend coupling time or proceed to capping step (optional).
Note: The Kaiser test is unreliable for secondary amines like proline.[14] For N-terminal proline or other secondary amines, use the Chloranil test.[13]
Protocol 5: Cleavage and Global Deprotection
Scientist's Note: A standard cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are crucial to prevent the re-attachment of reactive carbocations to sensitive residues like Tryptophan, Methionine, or Cysteine.[16]
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under a vacuum.
Prepare a fresh cleavage cocktail. A common mixture is Reagent R : 90% TFA, 5% TIS, 5% H₂O. For peptides containing sensitive residues, other scavengers like DTT or ethanedithiol (EDT) may be required.[16]
Add the cleavage cocktail to the dry resin (approx. 5-10 mL per 0.1 mmol of resin).
Agitate at room temperature for 2-4 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin once more with a small amount of TFA to ensure complete recovery.
Protocol 6: Peptide Precipitation and Purification
Concentrate the collected TFA filtrate under a gentle stream of nitrogen if necessary.
Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution) with vigorous stirring.[9][17]
A white precipitate of the crude peptide should form.
Centrifuge the mixture to pellet the peptide. Decant the ether.
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
Dry the crude peptide pellet under vacuum.
Characterization of Fluorinated Peptides
The purity and identity of the final peptide must be confirmed using standard analytical techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for assessing the purity of the crude peptide and for purification. Fluorinated peptides may exhibit different retention times compared to their non-fluorinated counterparts due to altered hydrophobicity. Solvents containing fluorinated alcohols like hexafluoroisopropanol (HFIP) can be effective for analyzing and purifying highly hydrophobic or aggregation-prone peptides.[7]
Mass Spectrometry (MS): Essential for confirming the molecular weight and identity of the synthesized peptide.[18][19] Techniques like ESI-MS are routinely used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful, non-invasive tool for characterizing fluorinated peptides.[5][20] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about peptide structure, conformation, and binding interactions without the background noise present in ¹H NMR.[19][20]
Troubleshooting
Problem
Possible Cause
Solution
Positive Kaiser Test after Coupling
Incomplete coupling due to steric hindrance or electronic effects of the FAA.
Perform a second coupling (double couple). Use a more potent coupling reagent like HATU or COMU. Increase coupling time or temperature.
Low Yield of Crude Peptide
Poor resin swelling; peptide aggregation on resin; incomplete cleavage.
Ensure adequate resin swelling before synthesis. Consider using a solvent mixture like NMP/DMSO for difficult sequences.[7] Extend cleavage time if necessary.
Multiple Peaks in HPLC
Deletion sequences from incomplete coupling; side reactions during cleavage; racemization.
Ensure coupling completion with Kaiser tests. Use high-quality, fresh scavengers for cleavage. Use a weaker base like collidine to minimize racemization.[11]
Poor Solubility of Purified Peptide
High hydrophobicity due to fluorination and sequence.
Lyophilize from a solution containing a small amount of acetonitrile or tert-butanol. Use fluorinated alcohols (TFE, HFIP) as co-solvents for handling.[7]
References
Taylor & Francis. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
Cobb, S. L. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(4), 863. [Link]
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
Peptide Sciences. Peptide Synthesis for Beginners - Peptide Primers. [Link]
Royal Society of Chemistry. (2011). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 9(21), 7439-7445. [Link]
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. [Link]
PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS. [Link]
Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]
CSIRO Publishing. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12. [Link]
Springer Nature Experiments. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
Aapptec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
ACS Publications. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 59(25), 7677-7681. [Link]
National Center for Biotechnology Information. (2016). Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
National Center for Biotechnology Information. (2024). Ynamide Coupling Reagents: Origin and Advances. [Link]
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9479-9490. [Link]
Science of Synthesis. (2009). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
Recrystallization Techniques for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid: From Theory to Practice
An Application Note and Protocol Guide Abstract This guide provides a detailed exploration of potential recrystallization strategies for the purification of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. As a speciali...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Abstract
This guide provides a detailed exploration of potential recrystallization strategies for the purification of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. As a specialized amino acid derivative, its purification is critical for ensuring high-quality material for research and development. In the absence of established specific protocols for this exact molecule, this document leverages established chemical principles and proven methods for structurally analogous compounds, including fluorinated phenylalanines and N-methylated amino acids.[1][2][3] Three distinct, robust protocols are presented: Single-Solvent Recrystallization from a mixed aqueous-organic system, a versatile Solvent/Anti-Solvent method, and a pH-Shift Crystallization technique that exploits the molecule's amphoteric nature. Each protocol is accompanied by a detailed step-by-step methodology, a visual workflow diagram, and an in-depth discussion of the underlying scientific rationale. This application note is intended for researchers, chemists, and drug development professionals seeking to develop a reliable purification process for this and similar compounds.
Introduction and Inferred Physicochemical Profile
2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a non-proteinogenic alpha-amino acid characterized by three key structural features: a 4-fluorophenyl group, an N-methylated amine, and a carboxylic acid moiety. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making such compounds valuable in medicinal chemistry.[4] The N-methyl group enhances proteolytic stability and can improve membrane permeability, making these derivatives attractive for peptide-based drug design.[1][3][5]
Given these features, we can infer a physicochemical profile to guide the selection of appropriate recrystallization solvents and techniques:
Polarity: The molecule possesses both polar (carboxylic acid, methylamino group) and nonpolar (fluorophenyl ring) regions, giving it an overall moderate polarity. This suggests it will be soluble in polar solvents but less so in highly nonpolar ones.[6]
Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor. The tertiary N-methylamino group, however, can only act as a hydrogen bond acceptor, a key difference from primary or secondary amines which can also donate. This reduction in hydrogen bonding capability compared to its non-methylated analog may increase its solubility in less polar organic solvents.[1]
Amphoteric Nature: As an amino acid, it can exist as a zwitterion, a cation at low pH, or an anion at high pH. This pH-dependent charge state dramatically influences its solubility in aqueous solutions and is the basis for the pH-shift crystallization method.
Core Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility.[7] The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent (and thus can be filtered out) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization). The process generally follows seven key stages: solvent selection, dissolution, filtration of insoluble impurities, cooling for crystallization, collection of pure crystals, washing, and drying.[7]
Recommended Recrystallization Protocols
The following protocols are designed as robust starting points for developing a purification method for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. Optimization of solvent ratios, temperatures, and cooling rates will likely be necessary to achieve maximum yield and purity.
Protocol 1: Single-Solvent Recrystallization from an Aqueous-Organic Mixture
Rationale: This method is adapted from established procedures for phenylalanine and other amino acids.[8] A mixed solvent system, such as ethanol/water or methanol/water, allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.[9] The organic alcohol helps to dissolve the molecule by interacting with its nonpolar fluorophenyl ring, while the water interacts with the polar amino acid functional groups.
Step-by-Step Methodology:
Solvent Preparation: Prepare a series of ethanol/water mixtures (e.g., 90:10, 80:20, 70:30 v/v).
Dissolution: Place the crude 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent mixture and heat the solution gently (e.g., to 60-70 °C) with stirring until the solid is completely dissolved. Add more hot solvent in small increments if necessary to achieve full dissolution.
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To encourage slow crystal growth, the flask can be placed in an insulated container.
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath or refrigerator (4 °C) for at least one hour to maximize the precipitation of the product.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow Diagram:
Caption: Workflow for Single-Solvent Recrystallization.
Rationale: This is a powerful and widely applicable technique, particularly for compounds that are highly soluble in one solvent and poorly soluble in another.[7][10] The method involves dissolving the compound in a "good" solvent, in which it is highly soluble, and then gradually adding a "poor" or "anti-solvent," in which it is insoluble, to induce precipitation. This is effective for N-protected amino acids which may be too soluble in common single solvents.[10]
Step-by-Step Methodology:
Solvent Selection: Choose a "good" solvent (e.g., ethyl acetate, acetone, methanol) and a miscible "poor" anti-solvent (e.g., hexane, heptane, diethyl ether).
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle warming.
Anti-Solvent Addition: Slowly add the anti-solvent dropwise with constant stirring. Continue adding until the solution becomes persistently cloudy (the "cloud point").
Re-solubilization: Add a few drops of the "good" solvent back into the solution until it just becomes clear again. This ensures the solution is at the point of saturation.
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow diffusion will lead to the formation of high-purity crystals.
Yield Maximization: If necessary, cool the flask in an ice bath to further induce precipitation.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of a solvent mixture rich in the anti-solvent (e.g., 10:90 good:poor solvent).
Drying: Dry the purified crystals under vacuum.
Workflow Diagram:
Caption: Workflow for Solvent/Anti-Solvent Recrystallization.
Protocol 3: pH-Shift Recrystallization
Rationale: This technique is ideal for amphoteric molecules like amino acids.[11] The compound's solubility in water is highly dependent on pH. It is generally most soluble at low pH (where the amine is protonated) or high pH (where the carboxylic acid is deprotonated). Its solubility is at a minimum at its isoelectric point (pI), where the net charge is zero. This protocol exploits this by dissolving the compound in an acidic or basic solution and then adjusting the pH to the pI to cause crystallization.
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl) or a dilute aqueous base (e.g., 1M NaOH). Use the minimum volume necessary for complete dissolution.
Filtration (Optional): If there are any pH-insoluble impurities, filter the solution to remove them.
pH Adjustment: While stirring vigorously, slowly add a dilute base (if starting from acid) or a dilute acid (if starting from base) dropwise. Monitor the pH of the solution.
Crystallization: As the pH approaches the molecule's isoelectric point (pI), a precipitate will begin to form. Continue adding the acid/base until precipitation is complete (i.e., the point of maximum solid formation). The pI will likely need to be determined empirically but is typically in the range of pH 4-7 for similar amino acids.
Digestion: Allow the suspension to stir at room temperature for 30-60 minutes to allow the crystals to "digest" and improve their morphology and purity.
Crystal Collection: Collect the precipitated solid by vacuum filtration.
Washing: Wash the crystals thoroughly with deionized water to remove any residual salts, followed by a wash with a small amount of a water-miscible solvent like cold ethanol or acetone to aid in drying.
Drying: Dry the purified product under vacuum.
Workflow Diagram:
Caption: Workflow for pH-Shift Recrystallization.
Summary of Protocols and Troubleshooting
Parameter
Protocol 1: Aqueous-Organic
Protocol 2: Solvent/Anti-Solvent
Protocol 3: pH-Shift
Principle
Temperature-dependent solubility
Polarity-dependent solubility
pH-dependent solubility
Typical Solvents
Ethanol/Water, Methanol/Water
Good: Ethyl Acetate, AcetonePoor: Hexane, Heptane
Dilute HCl, NaOH, Water
Pros
Simple, uses common solvents, good for thermally stable compounds.
Highly versatile, works well at room temp, good control over saturation.
Excellent for removing non-amphoteric impurities, can be very high-yielding.
Cons
Requires heating, may not work if solubility is too high at RT.
Requires miscible solvent pairs, may lead to "oiling out" if anti-solvent is added too quickly.
Final product may be contaminated with salts if not washed properly, requires pH control.
Common Troubleshooting Tips:
Oiling Out: If the product separates as an oil instead of crystals, it means the solution's saturation point was exceeded at a temperature above the compound's melting point (or eutectic mixture). To fix this, add more of the "good" solvent, reheat to dissolve the oil, and allow it to cool more slowly.
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous batch. If supersaturation is suspected, cool the solution further in an ice bath.
Poor Recovery: If the yield is low, too much solvent may have been used. The mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. Ensure the final cooling step is sufficient and that the crystals are not being re-dissolved during the washing step by using minimal, ice-cold wash solvent.[10]
References
Google Patents. EP3672935A1 - Process for purifying long chain amino acids.
Hindawi. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. [Link]
ResearchGate. Minimalistic Ice Recrystallisation Inhibitors based on Phenylalanine. [Link]
Canadian Journal of Chemistry. N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. [Link]
Chemistry Steps. Solubility of Organic Compounds. [Link]
ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid
-Disubstituted Amino Acids via Modified Strecker Protocol
Executive Summary
This application note details a robust, two-step microwave-assisted protocol for the synthesis of 2-(4-fluorophenyl)-2-(methylamino)propanoic acid . This target molecule represents a class of sterically hindered, quaternary
-amino acids often used as conformationally restricted building blocks in peptidomimetics and drug design.
Traditional thermal synthesis of quaternary amino acids via the Strecker reaction is often plagued by slow kinetics (days) and poor yields due to the steric bulk of the ketone substrate and the formation of the quaternary center. By leveraging the dielectric heating and superheating capabilities of modern microwave reactors, this protocol reduces total reaction time from
hours to under 1 hour, while significantly improving the impurity profile.
Retrosynthetic Analysis & Mechanism
The synthesis utilizes a Microwave-Assisted Strecker Reaction followed by High-Temperature Acid Hydrolysis .
Step 1 (Aminonitrile Formation): Condensation of 4'-fluoroacetophenone with methylamine and a cyanide source (TMSCN) to form the
-aminonitrile intermediate. The microwave energy overcomes the activation energy barrier associated with nucleophilic attack on the hindered ketone.
Step 2 (Hydrolysis): The nitrile group is hydrolyzed to the carboxylic acid.[1] The quaternary center makes this extremely sluggish under standard reflux; microwave irradiation at 160–180°C drives this to completion rapidly.
Reaction Scheme
Figure 1: Mechanistic pathway for the synthesis of the target quaternary amino acid.
Experimental Protocol
Materials & Equipment
Microwave System: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Biotage Initiator+) capable of sustaining 20 bar pressure and 200°C.
Vessels: 10 mL or 35 mL heavy-walled microwave pressure vials with crimp/snap caps and PTFE-coated silicone septa.
Objective: Construct the quaternary carbon center.
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone (1.0 equiv, 2.0 mmol, 276 mg) in Ethanol (2 mL).
Amine Addition: Add Methylamine (33% in EtOH) (1.5 equiv, 3.0 mmol, ~0.37 mL). Stir for 1 minute.
Catalyst & Cyanide: Add catalyst
(5 mol%) or (5 mol%). Cautiously add TMSCN (1.5 equiv, 3.0 mmol, 0.38 mL) via syringe.
Note: TMSCN is volatile and toxic. Handle in a fume hood.
Microwave Irradiation: Seal the vial immediately. Program the reactor:
Temperature: 100°C
Time: 20 minutes
Stirring: High
Power: Dynamic (Max 150W)
Workup: Cool to room temperature. Carefully vent the vial in a fume hood to release any excess pressure (HCN risk). Concentrate the solvent under reduced pressure (rotary evaporator with bleach trap) to yield the crude aminonitrile oil.
Step 2: Hydrolysis to the Amino Acid[4][5][6]
Objective: Convert the nitrile to carboxylic acid under harsh conditions.
Solvent Exchange: Take the crude aminonitrile from Step 1 directly into a fresh 10 mL microwave vial.
Acid Addition: Add 6N HCl (4 mL).
Microwave Irradiation: Seal the vial. Program the reactor:
Temperature: 180°C
Time: 30 minutes
Pressure Limit: 250 psi (17 bar)
Power: Dynamic (Max 300W)
Note: The high temperature is critical for hydrolyzing the sterically hindered nitrile.
Isolation:
Transfer the reaction mixture to a beaker.
Adjust pH to ~6.0 (isoelectric point) using 5N NaOH or concentrated Ammonia.
The product, 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid , typically precipitates as a white/off-white solid.
Cool on ice for 30 minutes, filter, and wash with cold water and diethyl ether.
Data Summary & Process Parameters
Parameter
Traditional Reflux
Microwave Protocol
Benefit
Step 1 Time
12–24 Hours
20 Minutes
60x Faster
Step 2 Time
24–48 Hours
30 Minutes
90x Faster
Solvent Usage
High (Reflux volumes)
Low (Sealed vessel)
Green Chemistry
Yield (Overall)
30–45%
65–75%
Improved Efficiency
Purity (Crude)
Low (Side reactions)
High (Cleaner profile)
Reduced Purification
Detailed Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Critical Safety & Handling (E-E-A-T)
Cyanide Hazard Management:
TMSCN releases Hydrogen Cyanide (HCN) upon contact with moisture or acid.
Engineering Controls: All weighing and handling of TMSCN must occur in a functioning fume hood.
Microwave Safety: Use a vessel rated for high pressure. Do not exceed the manufacturer's volume limits (usually 2/3 full).
Quenching: Keep a bleach bath (sodium hypochlorite) ready to neutralize any spills or glassware used with cyanides.
Venting: When opening the vial after Step 1, assume the headspace contains trace HCN. Open inside the hood.
Analytical Validation
1H NMR (D2O/NaOD): Look for the disappearance of the acetyl methyl singlet (
2.5) and appearance of the alpha-methyl singlet ( ~1.[4]8) and the N-methyl singlet ( ~2.3).
LC-MS: Confirm mass
.
References
Koulocheri, S. D., & Haroutounian, S. A. (2001). Microwave-Enhanced Strecker Reaction: Synthesis of
-Amino Nitriles. European Journal of Organic Chemistry. Link
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews. Link
CEM Corporation. (2020). Microwave-Assisted Organic Synthesis Application Notes: Hydrolysis of Nitriles. Link
Biotage AB. (2019). Rapid Hydrolysis of Amides and Nitriles using Microwave Heating. Link
Martinez-Palou, R. (2010). Microwave-Assisted Synthesis of Nitrogen Heterocycles. Molecular Diversity. Link
Technical Support: Solubility Optimization for 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid
Senior Application Scientist Note: You are encountering solubility difficulties with 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid (also referred to as N-methyl-α-methyl-4-fluorophenylalanine) because this molecule pr...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note:
You are encountering solubility difficulties with 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid (also referred to as N-methyl-α-methyl-4-fluorophenylalanine) because this molecule presents a "physicochemical paradox." It possesses the strong crystal lattice energy typical of zwitterionic amino acids, yet it carries significant lipophilic bulk (fluorine +
-methyl + -methyl groups) that resists aqueous solvation.
This guide provides the standard operating procedures (SOPs) to resolve these issues for biological assays and organic synthesis.
Module 1: The Solubility Matrix
Before attempting dissolution, identify your target application. This molecule behaves drastically differently depending on the ionization state of its termini.
Solvent System
Solubility Rating
Primary Application
Critical Notes
Water (pH 5.5–6.5)
🔴 Insoluble
None
Avoid. This is the Isoelectric Point (pI). The molecule is zwitterionic and precipitates.
0.1 M HCl
🟢 High
Stock Prep / HPLC
Protonates the amine (). Stable, but acidic.
0.1 M NaOH
🟢 High
Stock Prep
Deprotonates the acid (). Susceptible to racemization if heated.
DMSO
🟢 High
Bioassays / Storage
Best for "Universal Stock." Freezes at 19°C.
Ethanol / Methanol
🟡 Moderate
Synthesis
Requires heat. Solubility improves significantly as HCl salt.
DCM / Chloroform
🔴 Low
Synthesis
Zwitterion is insoluble. Soluble only if carboxyl is protected (ester) or as a specific lipophilic salt.
Module 2: Aqueous Formulation (Bioassays)
Problem: The compound precipitates when adding the stock solution to PBS or cell culture media.
Cause: You are likely neutralizing a stock solution directly into the pI "Danger Zone" (pH ~6.0), or the final concentration exceeds the thermodynamic solubility limit of the zwitterion.
Protocol A: The "pH Jump" Method (Recommended)
This method bypasses the isoelectric point by rapidly shifting from a charged state to the physiological buffer state at a low concentration.
Weighing: Weigh the target amount of the solid amino acid.
Initial Dissolution: Dissolve to 100x the final desired concentration using 0.1 M HCl (preferred) or pure DMSO.
Why HCl? It converts the zwitterion to the soluble cationic hydrochloride salt.
Dilution: Pipette the acid/DMSO stock slowly into a large volume of rapidly stirring PBS (pH 7.4).
Ratio: Ensure the stock volume is <1% of the total volume to prevent buffer crash.
Verification: The solution should remain clear. If cloudiness appears, sonicate for 30 seconds.
Protocol B: Cyclodextrin Complexation (For High Concentrations)
If you require >1 mM concentrations in aqueous media, the hydrophobic fluorophenyl group requires shielding.
Reagent: Hydroxypropyl-
-cyclodextrin (HPCD).
Method: Prepare a 20% (w/v) HP
CD solution in water. Add the amino acid to this vehicle. The hydrophobic cavity of the cyclodextrin will encapsulate the fluorophenyl ring, enhancing solubility by 10–50 fold.
Module 3: Organic Synthesis & Coupling
Problem: The amino acid will not dissolve in DCM or DMF for peptide coupling.
Cause: The zwitterionic lattice is extremely stable. Standard organic solvents cannot break the ionic electrostatic bonds between the
Mechanism: Lithium ions disrupt the internal hydrogen bond network and break up the zwitterionic aggregates (chaotropic effect), significantly boosting solubility in polar aprotic solvents [1].
Scenario 2: Workup/Extraction
Solution: You cannot extract the free amino acid into organic layers (EtOAc/DCM) effectively.
Protocol: To extract, you must suppress the charge. Adjust the aqueous phase to pH 3 (protonates acid
cation stays in water) or pH 10 (deprotonates amine anion stays in water).
Correction: To extract into organic, you generally need to protect one end (e.g., Boc-protection) before extraction. If you must extract the free amino acid, use n-Butanol as the organic phase, as it can solubilize polar amino acids better than DCM.
Module 4: Visual Troubleshooting Guide
The following decision tree outlines the logical steps to achieve dissolution based on your solvent system.
Figure 1: Decision tree for solubilizing zwitterionic alpha-methyl amino acids.
Module 5: Frequently Asked Questions (FAQ)
Q1: Why does the solution turn cloudy after a few hours in the refrigerator?A: This is "Cold Crystallization." The solubility of hydrophobic amino acids drops largely with temperature.
Fix: Store stocks at room temperature if used within 24 hours. For long-term storage, freeze at -20°C (DMSO stock). Upon thawing, you must sonicate and vortex until the solution is perfectly clear before use. Micro-crystals can cause false positives in biological assays.
Q2: Can I use the HCl salt form instead of the free zwitterion?A:Yes, and it is recommended. The Hydrochloride (HCl) salt is pre-protonated. It dissolves instantly in water and polar organic solvents (MeOH, DMF).
Conversion: If you have the zwitterion, suspend it in minimal methanol, add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ), and evaporate to dryness to get the HCl salt.
Q3: Does the fluorine atom affect the pKa?A: Yes. The electron-withdrawing nature of the fluorine on the phenyl ring slightly increases the acidity of the NH group and the carboxylic acid compared to non-fluorinated phenylalanine [2]. This shifts the pI slightly lower, making the "precipitation window" roughly pH 5.5–6.2.
Q4: I am seeing double peaks in my HPLC. Is my compound degrading?A: Likely not. You are probably seeing atropisomerism or conformational rotamers . The
-methyl and -methyl groups create significant steric hindrance, slowing the rotation around the C-N or C-C bonds.
Test: Run the HPLC column at 50°C. If the peaks merge into one, it is a rotamer issue, not impurity.
References
Seebach, D., et al. (2002). "Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications." Helvetica Chimica Acta.
Salwiczek, M., et al. (2012). "Fluorine in Peptide Engineering." Chemical Society Reviews.
Bachem Technical Guides. (2021). "Peptide Solubility and Handling."
minimizing racemization during synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. Topic: Minimizing Racemization during Synthesis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid .
Before troubleshooting, we must define the structural reality of your target molecule.[1] 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid possesses a quaternary
-carbon (tetrasubstituted with Methyl, 4-Fluorophenyl, Methylamino, and Carboxyl groups).[1][2]
Crucial Distinction: Unlike standard
-amino acids (e.g., Phenylalanine), this molecule lacks an -proton .[1][2] Therefore, the classical racemization mechanism—proton abstraction by base followed by reprotonation—is chemically impossible .[1][2]
If you are observing a loss of enantiomeric excess (ee), it is not due to simple deprotonation.[1][2] It is likely driven by one of three specific failure modes unique to quaternary centers:
Reversible Cleavage (Retro-Strecker/Retro-Bucherer): The chiral center disassembles and reassembles racemically under thermodynamic control.[1][2]
Enantioselective Synthesis Failure: The initial formation was not stereocontrolled (low de or ee), often mistaken for downstream racemization.[1][2]
Elimination-Addition: Under extreme activation conditions, elimination of the amino group (forming an
-unsaturated species) followed by non-stereoselective re-addition.[1][2]
Part 1: Diagnostic Troubleshooting Guide
Q1: I am observing a drop in ee% during the hydrolysis of the nitrile/hydantoin intermediate. Why?
Diagnosis: You are likely triggering a Retro-Strecker Equilibrium .[1][2]
In the synthesis of quaternary amino acids (often via Strecker or Bucherer-Bergs reactions), the formation of the
-aminonitrile is reversible. If you subject the chiral aminonitrile to harsh acidic or basic hydrolysis conditions without trapping the intermediate quickly, the molecule can revert to the achiral ketone (4'-fluoroacetophenone), amine, and cyanide, then recombine racemically.[2]
Corrective Protocol:
Avoid Thermodynamic Control: Do not use high temperatures (>80°C) with weak bases/acids for extended periods.[1][2]
Switch to Oxidative Hydrolysis: If using a hydantoin intermediate, use mild enzymatic hydrolysis (Hydantoinase/Carbamoylase) which proceeds under physiological conditions, avoiding the chemical equilibrium.[2]
Conc. Acid Hydrolysis: When hydrolyzing the nitrile, use conc. HCl (6M-12M) or H2SO4 at lower temperatures initially to "lock" the amide before heating to hydrolyze to the acid.[1][2] The protonation of the amine suppresses the retro-elimination of cyanide.
Q2: I am seeing racemization during peptide coupling/activation. I thought quaternary centers were stable?
Diagnosis: You are likely forming a 5(4H)-Oxazolone that is undergoing ring opening or breakdown.[1][2]
While the quaternary oxazolone cannot tautomerize to the aromatic oxazole (due to lack of
-H), it is highly reactive. If you are using slow coupling conditions, the oxazolone can undergo:
Thermal Epimerization: Via reversible ring-opening/closing if unreacted amine is present in equilibrium.[1][2]
Elimination: If the N-methyl group is acylated, strong bases can force elimination of the carboxylate or amine under forcing conditions.[1]
Corrective Protocol:
Coupling Reagents: Switch to HATU/HOAt or COMU .[1][2] These reagents react faster than the oxazolone formation rate.[1][2]
Base Selection: Use TMP (2,4,6-Collidine) instead of DIPEA or TEA.[1][2] Collidine is non-nucleophilic and sterically hindered, reducing the risk of base-catalyzed side pathways.
Avoid Acid Chlorides: Never convert this amino acid to an acid chloride (SOCl2/Oxalyl chloride) for coupling.[1][2] The risk of ketene formation or oxazolone generation is too high.[1]
Q3: My initial synthesis yields a racemate. How do I synthesize this enantioselectively?
Diagnosis: Standard Strecker synthesis is non-stereoselective.[1][2] You cannot rely on "chiral pool" starting materials because you are constructing the quaternary center from a ketone.[1]
Corrective Protocol:
Method A (Chemical Resolution): Synthesize the racemate and resolve using (+)-Dibenzoyl-D-tartaric acid .[1][2] Quaternary phenylglycine analogs often crystallize well with tartrate salts.[1][2]
Method B (Asymmetric Induction): Use Ellman’s Sulfinamide ((S)-tert-butanesulfinamide) as the chiral amine source.[1][2] This is the industry standard for synthesizing quaternary
Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the chiral ketimine.[2]
Step 2: Strecker-Type Addition (The Critical Stereodefining Step)
Reagents: TMSCN (Trimethylsilyl cyanide) + Sc(OTf)3 (catalytic) or CsF.[1][2]
Conditions: DCM, -78°C to RT.
Outcome: The cyanide adds to the Re-face or Si-face of the imine, controlled by the bulky tert-butyl group on the sulfinyl auxiliary.
Note: This locks the quaternary center.
Step 3: Hydrolysis to Amino Acid
Reagents: 6M HCl, Reflux.
Action: Cleaves the nitrile to the acid AND removes the sulfinyl group in one pot.
N-Methylation: Perform N-methylation here via Reductive Amination with HCHO/NaBH3CN if the methyl group was not part of the amine source.[1] (Note: It is better to use N-methyl sulfinamide if available, but steric bulk often prohibits ketimine formation.[1][2] Standard route: Make primary amine -> Form Boc-protection -> N-methylate -> Deprotect).[1][2]
Workflow B: Resolution of Racemate (If Synthesis is already complete)
Dissolve racemic 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid in hot Ethanol/Water (9:1).
Add 0.5 equiv of (S)-Mandelic Acid or (+)-Dibenzoyl-D-tartaric acid .
Free base the salt and check ee via Chiral HPLC (Column: Chiralpak AD-H or OD-H).[1][2]
Part 3: Mechanistic Visualization
The following diagrams illustrate the stability difference and the specific Retro-Strecker risk for this quaternary molecule.
Caption: Figure 1. Comparison of racemization risks. The classical deprotonation pathway (Path A) is structurally impossible.[1][2] The primary risk is thermodynamic reversibility (Path B).[2]
Part 4: Quantitative Data & Reagent Selection
Table 1: Coupling Reagent Compatibility for Quaternary Amino Acids
Reagent
Risk Level
Mechanism of Failure
Recommendation
HATU / HOAt
Low
Fast reaction kinetics outcompete side reactions.[1][2]
Preferred
T3P
Very Low
No oxazolone intermediate formed; works in EtOAc.[1][2]
Excellent Alternative
EDC / HOBt
Medium
Slower activation; steric bulk of quaternary center may stall reaction.[1][2]
Use only for small scale.
Acid Chloride (SOCl2)
Critical
High risk of elimination or ketene formation.[1][2]
DO NOT USE
PyBOP
Low-Medium
Good, but generates phosphorus byproducts difficult to remove.[1][2]
Acceptable.
References
Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1][2] Stereoselective synthesis of quaternary
Ellman, J. A., et al. (1999).[1][2] Asymmetric Synthesis of
-Branched Amines and -Amino Acids. Accounts of Chemical Research, 35(11), 984–995.[2]
Ooi, T., & Maruoka, K. (2007).[1][2] Recent Advances in Asymmetric Phase-Transfer Catalysis.[1][2] Angewandte Chemie International Edition, 46(23), 4222–4266.[1][2] [1][2]
Benoiton, N. L. (2006).[1][2] Chemistry of Peptide Synthesis.[1][2][3][4][5][6][7] CRC Press.[1] (Chapter 4: Racemization).[1][2]
Disclaimer: This guide assumes the target structure is 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid (a quaternary center).[1][2] If your target is N-methyl-4-fluorophenylalanine (with an alpha-proton), standard racemization protocols apply.[1][2]
Technical Support Center: Optimizing pH Conditions for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid Stability
Welcome to the technical support center for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the pH conditions to ensure the stability of this compound. The information herein is structured to address specific issues you may encounter during your experiments, backed by scientific principles and established methodologies.
Introduction
2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a compound of interest in pharmaceutical research. As with many amino acid derivatives, its stability is significantly influenced by the pH of the solution.[1][2][3] Understanding and controlling the pH is critical for accurate experimental results, formulation development, and ensuring the therapeutic efficacy of potential drug candidates. This guide will walk you through the key considerations, troubleshooting, and experimental protocols for determining and maintaining optimal pH for the stability of this compound.
The structure of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, containing both an amino group and a carboxylic acid group, means it can exist in different ionic forms depending on the pH of the solution.[3][4] These forms—cationic, zwitterionic, and anionic—exhibit varying degrees of stability. The isoelectric point (pI), the pH at which the molecule has a net zero charge, is a crucial parameter in determining the region of lowest solubility and potentially highest stability for some amino acids.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: The primary degradation pathways for a compound like 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid are likely to involve hydrolysis and oxidation. The presence of the amino and carboxylic acid groups can make it susceptible to pH-dependent hydrolysis.[5] Additionally, the aromatic ring and the tertiary carbon atom could be sites for oxidative degradation. While the carbon-fluorine bond is generally strong, under certain conditions, particularly with thermal or photochemical stress, defluorination could occur, leading to the formation of fluoride ions and other degradation products.[6][7][8]
Q2: Why is my compound showing decreasing concentration in solution over a short period, even when stored at low temperatures?
A2: This is a common issue often linked to suboptimal pH. Even at low temperatures, pH-mediated hydrolysis can occur.[5] It is also possible that the compound is precipitating out of solution if the pH is near its isoelectric point where solubility is at a minimum. Verify the pH of your stock solutions and experimental buffers. It is also advisable to perform a solubility study across a range of pH values to understand its solubility profile.
Q3: What is the expected impact of pH on the stability of the amino and carboxylic acid functional groups?
A3: The protonation state of the amino and carboxylic acid groups is directly dependent on the pH.[3][4]
In highly acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH2+), resulting in a net positive charge.
Near neutral pH: The compound will likely exist as a zwitterion, with a deprotonated carboxylate group (-COO-) and a protonated amino group (-NH3+), resulting in a net neutral charge.
In highly basic conditions (high pH): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2), resulting in a net negative charge.
The stability of the molecule can be influenced by these charge states. For instance, intramolecular catalysis of hydrolysis could be favored at certain pH values where one group is protonated and the other is not.
Q4: Are there any specific buffer species I should avoid when preparing formulations?
A4: While general-purpose buffers like phosphate and acetate are commonly used, it is important to consider potential interactions. For example, some buffers can catalyze degradation reactions. It is recommended to screen a few different buffer systems (e.g., phosphate, citrate, acetate) at your target pH to identify any buffer-specific effects on stability. Always use high-purity buffer components and water to avoid introducing catalytic impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability issues encountered with 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Rapid loss of parent compound concentration in solution.
1. Suboptimal pH leading to hydrolysis or other degradation. 2. Precipitation due to low solubility at the current pH. 3. Oxidative degradation.
1. Conduct a pH-rate profile study to identify the pH of maximum stability (see Experimental Protocol section). 2. Determine the solubility of the compound across a range of pH values. 3. Prepare solutions in degassed solvents and consider the addition of an antioxidant if oxidation is confirmed.
Appearance of new peaks in HPLC analysis over time.
1. Formation of degradation products.
1. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate and characterize potential degradation products.[9] 2. Use a stability-indicating analytical method, such as HPLC-MS, to identify and quantify the degradants.[10][11]
Inconsistent results between experimental batches.
1. Inaccurate pH measurement or buffer preparation. 2. Variability in storage conditions (temperature, light exposure).
1. Calibrate your pH meter before each use with fresh, certified standards. 2. Ensure consistent and controlled storage conditions for all samples. Protect from light where necessary.
Discoloration of the solution.
1. Formation of colored degradation products, often from oxidative pathways.
1. Visually inspect samples regularly and correlate any color change with analytical data. 2. Investigate the use of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: pH-Rate Profile Study
A pH-rate profile study is a fundamental experiment to determine the pH at which a compound is most stable. This involves subjecting the compound to a range of pH conditions over time and monitoring its degradation.
Objective:
To identify the optimal pH for the stability of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid in an aqueous solution.
Materials:
2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
High-purity water (e.g., Milli-Q or equivalent)
Buffer systems (e.g., citrate, acetate, phosphate) covering a pH range from 2 to 10.
Hydrochloric acid and sodium hydroxide for pH adjustment.
Calibrated pH meter.
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).[10]
Temperature-controlled incubator or water bath.
Methodology:
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10).
Sample Preparation:
Prepare a stock solution of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).
Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Incubation:
Store the prepared samples in a temperature-controlled environment (e.g., 40°C or 50°C to accelerate degradation).
Protect samples from light to prevent photolytic degradation.
Time-Point Analysis:
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
Immediately quench any further degradation by diluting the aliquot in the mobile phase or a suitable cold solvent.
Analyze the samples by a validated stability-indicating HPLC method.[10][12]
Data Analysis:
Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH.
The slope of this line will give the observed first-order degradation rate constant (k_obs) at that pH.
Plot the log(k_obs) versus pH to generate the pH-rate profile. The nadir (lowest point) of this curve indicates the pH of maximum stability.
Visualization of Experimental Workflow
Caption: Workflow for determining the optimal pH for stability.
Data Interpretation
The results from the pH-rate profile study can be summarized in a table for easy comparison.
pH
Observed Rate Constant (k_obs) (hr⁻¹)
Half-life (t½) (hr)
2.0
Example Value
Example Value
3.0
Example Value
Example Value
4.0
Example Value
Example Value
5.0
Example Value
Example Value
6.0
Example Value
Example Value
7.0
Example Value
Example Value
8.0
Example Value
Example Value
9.0
Example Value
Example Value
10.0
Example Value
Example Value
Note: The half-life can be calculated using the formula: t½ = 0.693 / k_obs
The pH corresponding to the lowest k_obs value is the pH of maximum stability under the tested conditions.
Conclusion
Optimizing the pH is a critical step in ensuring the stability of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid for research and development purposes. By systematically evaluating the impact of pH on degradation, researchers can identify conditions that minimize degradation and ensure the integrity of their experimental results and formulated products. This guide provides a framework for understanding potential stability issues, troubleshooting common problems, and experimentally determining the optimal pH for this compound. For further assistance, please consult the references provided below.
References
2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. (2022). MDPI. Retrieved from [Link]
Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. Retrieved from [Link]
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]
Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Retrieved from [Link]
Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. (2025). Impactfactor. Retrieved from [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. Retrieved from [Link]
Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Publishing. Retrieved from [Link]
Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. (n.d.). PMC. Retrieved from [Link]
Nonenzymatic Browning Reaction of Essential Amino Acids: Effect of pH on Caramelization and Maillard Reaction Kinetics. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
A critical appraisal of drug stability testing methods. (n.d.). PubMed. Retrieved from [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). MDPI. Retrieved from [Link]
The acid base behaviour of amino acids. (n.d.). Chemguide. Retrieved from [Link]
How does pH Affect Amino Acids? (2023). YouTube. Retrieved from [Link]
The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. (2024). MDPI. Retrieved from [Link]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid
Case ID: PUR-AA-4F-Me Status: Active Guide Assigned Specialist: Senior Application Scientist Subject: Isolation of -disubstituted amino acid from crude synthesis mixtures. Executive Summary The purification of 2-(4-Fluor...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-AA-4F-Me
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Subject: Isolation of
-disubstituted amino acid from crude synthesis mixtures.
Executive Summary
The purification of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid presents a distinct set of challenges compared to standard amino acids. As an
-disubstituted amino acid (specifically an analog of -methyl-4-fluorophenylglycine derivatives), the steric bulk at the quaternary center and the -methyl substitution often prevent easy crystallization, leading to "oiling out" phenomena.
This guide treats the crude mixture as a likely output of a Strecker Synthesis (using 4'-fluoroacetophenone) or a Bucherer-Bergs hydrolysis. The primary contaminants are unreacted ketone (lipophilic), inorganic salts (highly polar), and hydrolysis by-products.
Part 1: Impurity Landscape & Chemical Strategy
Before initiating purification, you must categorize the components of your crude mixture to exploit their solubility differences.
Component Category
Specific Impurity
Physicochemical Behavior
Removal Strategy
Target Molecule
2-(4-F-Ph)-2-(Me-amino)propanoic acid
Zwitterionic. Amphoteric solubility. Minimal water solubility at pI (~5.8–6.2).
Precipitate at pI or bind to Cation Exchange Resin.
Starting Material
4'-Fluoroacetophenone
Lipophilic. Soluble in organics (EtOAc, DCM); insoluble in water.
Acidic Extraction (Wash organic layer).
Inorganic Salts
NaCl, NH₄Cl, Na₂SO₄
Ionic. Highly water-soluble.
Ion Exchange (Desalting) or Ethanol Trituration.
Intermediates
-Amino Nitrile / Amide
Mid-Polarity. Weakly basic.
Hydrolysis completion (pre-workup) or fractional crystallization.
Color Bodies
Polymerized Imines
Variable. Often lipophilic or colloidal.
Activated Carbon / Acidic Wash.
Part 2: The Purification Workflow (Decision Tree)
The following logic gate determines your protocol based on the physical state of your crude product.
Figure 1: Strategic workflow for isolating zwitterionic amino acids from lipophilic precursors and inorganic salts.
Part 3: Detailed Protocols
Protocol A: The Isoelectric Precipitation (Standard)
Use this for initial isolation if the product concentration is high (>100 mg/mL).
Acidic Extraction (De-oiling):
Dissolve the crude residue in 1N HCl (approx. 10 mL per gram of crude). Check that pH < 2.
Extract the aqueous solution twice with Ethyl Acetate (EtOAc) .[1]
Why: The amino acid is protonated (
) and stays in water. The unreacted 4'-fluoroacetophenone partitions into the EtOAc.
Discard the organic (EtOAc) layer.
pH Adjustment:
Transfer the aqueous layer to a beaker with magnetic stirring.
Slowly add 2N NaOH or Ammonium Hydroxide (28%) dropwise.
Monitor pH continuously. Target the Isoelectric Point (pI) , estimated at pH 5.8 – 6.2 .
Critical: Do not overshoot to pH > 8, or the amino acid will resolubilize as a carboxylate salt.
Crystallization:
Cool the mixture to 0–4°C for 2–4 hours.
If a white solid forms, filter via vacuum filtration.
Wash the cake with ice-cold water (removes salts) followed by a small amount of cold Acetone (removes residual water/organics).
Protocol B: Ion Exchange Chromatography (The "Rescue" Method)
Use this if Protocol A yields a sticky oil or if the ash content (salts) is high.
Resin Preparation:
Use a Strong Cation Exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120 ).
Pre-wash resin in a column with 2N HCl (to ensure H+ form) followed by distilled water until effluent is neutral.
Loading:
Dissolve your crude oil/mixture in a minimum volume of water (acidify slightly with HCl if needed to ensure solubility).
Mechanism:[2][3][4][5] The cationic amino acid binds to the resin; neutral impurities and anions (Cl⁻, unreacted nitrile) pass through.
Washing:
Flush the column with 3–5 column volumes of distilled water .
Check: The effluent should be clear and free of salts (test with AgNO₃ for chloride if necessary).
Elution:
Elute the product using 1N to 2N Ammonium Hydroxide (
) .
Collect fractions. The amino acid elutes as the pH rises.[6]
TLC Check: Spot fractions on silica plates; visualize with Ninhydrin stain (Note:
-methyl amino acids may stain yellow/brown rather than the typical purple).
Isolation:
Combine product-containing fractions.
Evaporate water under reduced pressure (Rotavap) at <50°C.
Result: The ammonia evaporates, leaving the free zwitterionic amino acid.
Part 4: Troubleshooting & FAQ
Q1: My product is oiling out instead of crystallizing at pH 6. Why?A: This is common for
-methylated and -substituted amino acids due to steric disruption of the crystal lattice.
Fix: Perform an Ethanol Trituration . Take the oily residue (after water removal) and add absolute ethanol. Sonicate until the oil solidifies into a white powder. The amino acid is generally less soluble in EtOH than the impurities.
Q2: The product has a persistent yellow color.A: This indicates polymerized imine by-products from the Strecker reaction.
Fix: During the Acidic Extraction (Step 1) , add a small amount of Activated Carbon . Stir for 15 minutes, then filter through Celite before proceeding to the EtOAc wash.
Q3: The NMR shows a large singlet at ~2.5 ppm and high ash content.A: You have residual Succinic acid (if used in workup) or, more likely, trapped DMSO or solvent. If "Ash" is high, it is trapped inorganic salt (NaCl).
Fix: You must Desalt. If Ion Exchange is unavailable, dissolve the dry solid in hot methanol . Inorganic salts (NaCl) are insoluble in hot MeOH; filter them off, then evaporate the filtrate.
Q4: Is the Fluorine atom stable during this workup?A: Yes. The aryl-fluorine bond is robust under standard hydrolysis (HCl/NaOH) conditions. Avoid using dissolving metal reductions (e.g., Li/NH₃), which could defluorinate the ring.
Q5: What is the estimated pI for this specific molecule?A: Based on standard values:
Operational Tip: Precipitation usually begins at pH 5.5 and maximizes at pH 6.0.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Greenstein, J. P., & Winitz, M.Chemistry of the Amino Acids. Vol 3. Wiley, 1961. (Foundational text on amino acid solubility and desalting).
Biotage Application Notes. "Strategies for Purifying Amphoteric Compounds." (General reference for C18 and Ion Exchange workflows for zwitterions).
Master Organic Chemistry. "The Strecker Amino Acid Synthesis." (Mechanism and by-product identification).
Kumagai, T., et al. "Practical Synthesis of
-Methyl Amino Acids." Organic Process Research & Development, 2020. (Context for handling sterically hindered amino acids).
Executive Summary: The "Tetrasubstituted" Challenge
You are attempting to couple 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid . From a structural perspective, this molecule presents a "perfect storm" of steric hindrance:
-Tetrasubstitution: The -carbon is quaternary (bonded to a methyl, a 4-fluorophenyl group, the amine, and the carboxyl).[1] This creates a "molecular umbrella" that physically blocks reagents from reaching the reaction center.[1]
-Methylation: The secondary amine is less nucleophilic than a primary amine and adds significant steric bulk during peptide bond formation.[1]
Electronic Deactivation: The 4-fluorophenyl group is electron-withdrawing, further reducing the nucleophilicity of the amine (if acting as the nucleophile) and altering the electrophilicity of the activated ester.[1]
Standard protocols (EDC/HOBt, HBTU) will likely result in <10% conversion or total failure.[1] This guide details the High-Energy Activation protocols required to force this coupling to completion.
Module 1: Critical Troubleshooting Logic
Before starting, identify which role the hindered amino acid plays in your coupling.[1]
Role of Hindered AA
The Specific Problem
The Solution Strategy
As the Nucleophile (Amine)
The -methyl group and -substituents block the approach of the activated acid.[1] The amine is sluggish.[1]
Maximize Electrophilicity. Use the most reactive coupling reagents (HATU, COMU) and heat (Microwave) to drive kinetics.[1]
As the Electrophile (Acid)
The bulky -substituents prevent the activating reagent from forming the active ester.[1]
Minimize Steric Bulk. Switch to Acid Fluorides (TFFH) . The fluoride atom is small, allowing activation even in crowded centers.[1]
Module 2: Decision Matrix & Workflow
Use the following logic flow to select your experimental protocol.
Figure 1: Decision tree for selecting the optimal coupling reagent based on the steric environment.
Module 3: Validated Protocols
Protocol A: The TFFH Method (Gold Standard for Hindered Acids)
Use this when the 2-(4-F-Ph)-2-(Me-amino)propanoic acid is the Carboxylic Acid component.
Why it works: TFFH converts the hindered acid into an Acid Fluoride .[1] Unlike bulky active esters (OBt/OAt), the fluoride atom is tiny (
), allowing the amine to penetrate the steric shield of the quaternary carbon.[1]
Solvent: Dry DCM or DMF (DCM is often better for acid fluorides to prevent hydrolysis).[1]
Step-by-Step:
Activation: Dissolve the hindered amino acid (1.0 equiv) and TFFH (1.0 equiv) in dry DCM under Nitrogen.
Base Addition: Add DIPEA (2.0 equiv) dropwise.
Checkpoint: The solution may turn slightly yellow.[1] Stir for 30 minutes at 0°C, then 30 minutes at Room Temp (RT). This pre-activation is critical to generate the Acid Fluoride.[1]
Coupling: Add the amine partner (1.1 equiv) and, if necessary, a catalytic amount of HOAt (0.1 equiv) to catalyze the transacylation.
Incubation: Stir for 2–4 hours. Monitor via HPLC.[1][4]
Workup: Acid fluorides are stable enough for standard aqueous workups (wash with 5% NaHCO3, then 1M HCl).[1]
Protocol B: The COMU/Microwave Method
Use this when the hindered AA is the Amine component.
Why it works: COMU generates an Oxyma ester, which is more reactive and less prone to explosion than HATU/HOAt. Microwave energy provides the thermodynamic push to overcome the activation energy barrier imposed by the methyl group.[1]
Reagents:
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]-uronium hexafluorophosphate)[1][3]
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - Optional but recommended as additive.
DIPEA (2.0 equiv)
Step-by-Step:
Preparation: Dissolve the partner amino acid (Acid, 3.0 equiv) and COMU (2.9 equiv) in DMF.
Activation: Add DIPEA (6.0 equiv) to the acid mixture. Activate for exactly 30 seconds .
Warning: Do not pre-activate longer; COMU reacts extremely fast, and the active ester can hydrolyze or rearrange (guanidinium formation) if left too long without the amine.[1]
Coupling: Add the activated mixture immediately to the resin/vessel containing the hindered amine [2-(4-F-Ph)-2-(Me-amino)propanoic acid].
Microwave Irradiation: Heat to 50°C (25 Watts) for 20 minutes.
Note: If microwave is unavailable, double couple at RT for 2 hours each.
Monitoring: Use the Chloranil Test (not Kaiser) to check for unreacted secondary amines.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a precipitate when using HATU. Is the reaction working?A: Likely not efficiently. HATU generates the N-oxide species which can sometimes precipitate or form the less reactive guanidinium byproduct if the amine is too slow to react.[1] If you see heavy precipitation and low yield, switch to Protocol A (TFFH) . The acid fluoride intermediate is soluble and avoids the "stalling" seen with uronium salts.[1]
Q2: Can I use the Kaiser Test to check if the coupling finished?A:NO. The Kaiser (ninhydrin) test detects primary amines.[1] Your molecule has an N-methyl group (secondary amine). You must use the Chloranil Test (acetaldehyde/chloranil) or the Kaiser Test with a modification (heating much longer), but Chloranil is the standard for secondary amines.[1] A positive result (unreacted amine) is blue/green, not the purple of Kaiser.
Q3: Why not use Acid Chlorides (via Thionyl Chloride)?A: Acid chlorides are often too reactive and prone to hydrolysis or "ketene" formation which leads to racemization. Acid Fluorides (via TFFH) occupy the "Goldilocks" zone: more stable to water than chlorides, but more reactive toward amines than esters, with significantly lower steric demands.
Q4: My product is racemizing. What is happening?A: While the quaternary center itself cannot racemize via simple proton abstraction (no
-proton), the partner amino acid can racemize if you use too much base or over-activate.[1]
Fix: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, more sterically hindered base that reduces proton abstraction from the partner amino acid during slow couplings [4].[1]
References
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link
Carpino, L. A., et al. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[3][5][6] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link
Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[1] Link
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Characterization Guide: IR Analysis of 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid
Executive Summary & Structural Context
Target Molecule: 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
Chemical Class:
-disubstituted amino acid (Non-proteinogenic).
This guide provides a comparative infrared (IR) spectroscopic analysis for researchers characterizing this specific fluorinated amino acid derivative. Unlike standard proteogenic amino acids, this molecule features a quaternary
-carbon and a secondary amine. These structural nuances significantly alter the vibrational fingerprint compared to standard Phenylalanine or Alanine.
Critical Analysis Condition:
In the solid state (powder/crystal), amino acids exist almost exclusively as zwitterions (
). This guide assumes the solid-state zwitterionic form for all primary band assignments, as this is the standard state for drug substance analysis (ATR-FTIR).
Comparative IR Analysis: Target vs. Analogs
To validate the identity of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, one must compare its spectrum against structural analogs to isolate specific functional group contributions.
Table 1: Predicted vs. Analogous Absorption Bands (cm⁻¹)
Functional Group
Vibration Mode
Target Molecule (Predicted Range)
Analog: Phenylalanine (Ref)
Analog: 4-Fluorophenylalanine (Ref)
Diagnostic Note
Amine ()
N-H Stretch
2400–3000 (Broad, Multiple)
2800–3100 (Broad, )
2800–3100
Target is a secondary ammonium; band pattern is less complex than primary .[1][2]
Defines zwitterionic state. Overlaps with aromatic ring modes.[2][3][4]
Carboxylate ()
Sym. Stretch
1390–1420 (Medium)
~1410
~1410
The separation between Asym and Sym stretches () indicates ionic environment.
Aromatic Ring
C=C Stretch
1600, 1510 (Sharp)
1605, 1496
1605, 1512
The 1510 band is often enhanced by the para-Fluoro substitution.
Aryl Fluoride
C-F Stretch
1215–1250 (Very Strong)
Absent
~1230
Key Identifier. Absent in non-fluorinated precursors.
Aliphatic Chain
C-H Stretch
2950–2990 (Methyl)
2900–3000
2900–3000
Target has two methyl groups (N-Me and -Me), increasing intensity here.
Para-Subst.
C-H Out-of-Plane
820–850 (Strong)
700, 750 (Mono-subst)
~830
Distinguishes para-substitution from meta or ortho.
Technical Deep Dive: Interpreting the Fingerprint
A. The Fluorine Signature (1215–1250 cm⁻¹)
The most distinct feature separating this molecule from non-fluorinated precursors is the C-F stretching vibration.
Mechanism: The C-F bond is highly polar and strong, leading to a massive change in dipole moment during vibration.
Observation: Look for a very strong, broad band centered near 1230 cm⁻¹. In para-substituted aromatic rings, this band is diagnostic and often dominates the fingerprint region.
B. The Zwitterionic Shift (1700 vs. 1600 cm⁻¹)
Researchers often mistakenly look for a carbonyl peak at 1700–1750 cm⁻¹ (typical of carboxylic acids).
Reality: In the solid state, the proton transfers from the acid to the amine.
Result: The C=O double bond character is delocalized over the two oxygens of the carboxylate (
).
Spectral Shift: The peak shifts downfield to ~1600 cm⁻¹ (Asymmetric stretch) and ~1400 cm⁻¹ (Symmetric stretch).
Note: If the sample is acidified (HCl salt), the zwitterion collapses, and a classic C=O stretch will appear at ~1740 cm⁻¹.
C. The N-Methyl Effect
The target molecule is an N-methylated amino acid.
Primary Amine (
): Typically shows a "comb" of fine structure bands between 2500–3000 cm⁻¹ due to Fermi resonance and combination bands.
Secondary Amine (
- Target): The target has only two protons on the nitrogen. This simplifies the N-H stretching region, often resulting in fewer, broader sub-bands compared to primary amino acids like Phenylalanine.
Visualization: Spectral Analysis Logic
The following diagram outlines the decision logic for assigning peaks in the target molecule, distinguishing it from common impurities.
Figure 1: Logical workflow for spectral verification of the target molecule, highlighting the critical differentiation between zwitterionic and acid salt forms.
Experimental Protocol: ATR-FTIR
Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound to avoid ion-exchange artifacts (KBr can sometimes induce halide exchange or hydrate formation under pressure).
Step-by-Step Workflow
Crystal Cleaning:
Clean the diamond/ZnSe crystal with isopropanol. Ensure the energy throughput meter reads maximum (background check).
Background Scan:
Acquire an air background (32 scans, 4 cm⁻¹ resolution).
Sample Loading:
Place ~5-10 mg of the solid powder onto the crystal center.
Critical: Apply high pressure using the anvil. Zwitterionic amino acid crystals are hard; poor contact yields noisy spectra, especially in the high-wavenumber (N-H) region.
Acquisition:
Scan range: 4000–600 cm⁻¹.
Scans: 32 or 64 (to resolve weak overtone bands).
Correction: Apply "ATR Correction" in software if comparing to library transmission spectra (ATR shifts peaks slightly to lower wavenumbers).
Post-Run Cleaning:
Remove sample immediately. Amino acids can etch ZnSe crystals if left moist; Diamond is resistant.
References
NIST Chemistry WebBook. Propanoic acid, 2-methyl- (Isobutyric acid) IR Spectrum. (Used for aliphatic acid/chain comparisons). Link
Fritz Haber Institute. Cryogenic infrared spectroscopy reveals remarkably short NH+···F hydrogen bonds in fluorinated phenylalanines.[5][6][7] (Source for 4-F-Phe C-F stretch and zwitterion data). Link
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. (Reference for alpha-methyl substitution effects). Link
UCLA Chemistry. Table of Characteristic IR Absorptions. (General reference for secondary amine vs. primary amine shifts). Link
Spectrochimica Acta. Infra-red identification of the N-methyl group in substituted amino acid hydrochlorides. (1960).[8][9] (Foundational text on N-methyl vibrational modes). Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Analysis
Target Molecule: 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
Chemical Class:
-methyl--amino acid (N-methylated derivative)
Significance: This molecule represents a sterically hindered, non-proteinogenic amino acid. The presence of the -methyl group confers resistance to enzymatic degradation, while the para-fluorophenyl moiety enhances lipophilicity and metabolic stability.
The Separation Challenge:
Steric Hindrance: The quaternary
-carbon and the N-methyl group create significant steric bulk, reducing the effectiveness of traditional "brush-type" (Pirkle) stationary phases that rely on close-approach hydrogen bonding.
Zwitterionic Nature: As an amino acid, the molecule exists as a zwitterion in neutral solutions, requiring specific pH control or specialized phases.
Secondary Amine: The N-methyl group eliminates one N-H donor, rendering Crown Ether phases (which target primary amines) ineffective.
This guide evaluates three distinct methodologies for resolving these enantiomers, prioritizing Direct Chiral Chromatography (CSP) and Indirect Derivatization.
Method A: Macrocyclic Antibiotic CSP (The "Gold Standard")
Teicoplanin contains a "basket" structure that captures the amino acid. For N-methylated amino acids, the primary driving forces are:
Inclusion Complexation: The hydrophobic fluorophenyl group fits into the macrocyclic cavity.
Ionic Interaction: The carboxylate of the analyte interacts with the amine sites on the teicoplanin.
Hydrogen Bonding: The secondary amine participates in H-bonding with the peptide backbone of the selector.
Experimental Protocol
Column: Astec CHIROBIOTIC™ T (25 cm x 4.6 mm, 5 µm).
Mobile Phase (Isocratic): Methanol : Water (80:20 v/v).
Note: Teicoplanin phases often exhibit a "U-shaped" retention curve.[1] 80% MeOH is typically the optimal minimum for retention, balancing hydrophobic and polar interactions.
Temperature: 25°C (Lower temperatures, e.g., 10°C, often improve resolution for this class).
Detection: UV @ 254 nm (targeting the fluorophenyl chromophore).
Performance Characteristics
Parameter
Rating
Notes
Resolution ()
High (> 2.0)
Excellent recognition of the -methyl/phenyl motif.
Robustness
Excellent
Highly stable column; compatible with water and MeOH.
Loadability
High
Suitable for semi-preparative purification.
Method B: Zwitterionic Ion-Exchange (The "Tunable" Alternative)
Alternative Recommendation: Cinchona Alkaloid-derived CSP (e.g., CHIRALPAK® ZWIX(+) or ZWIX(-))
Mechanism of Action
These phases utilize a zwitterionic selector (Quinine or Quinidine fused with a sulfonic acid).[3] The separation relies on a Double Ion-Pairing mechanism:
The analyte's carboxylate (-) pairs with the selector's quinuclidine nitrogen (+).
The analyte's ammonium (+) pairs with the selector's sulfonate group (-).
Key Advantage: The elution order can be reversed by switching between ZWIX(+) (Quinine-based) and ZWIX(-) (Quinidine-based).[3] This is critical for trace impurity analysis (eluting the minor enantiomer first).[3]
Experimental Protocol
Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm).
Mobile Phase: Methanol : Acetonitrile (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine.
Critical: The acid/base ratio controls the ionization state. A 2:1 molar ratio of Acid:Base ensures the analyte and selector are fully ionized.
Method: Marfey’s Reagent (FDAA) Derivatization
Use Case: Biological matrices (plasma/urine) or when MS sensitivity is required but a chiral column is unavailable.
Mechanism of Action
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) reacts with the secondary amine of the analyte via nucleophilic aromatic substitution. This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.
The following diagram illustrates the logical pathway for selecting the optimal method based on your specific constraints (Sample type, Equipment, Goal).
Caption: Decision tree for selecting the optimal chiral separation strategy based on sample matrix and project goals.
Mechanistic Visualization
Understanding the interaction is crucial for troubleshooting. The diagram below details the Double Ion-Pairing mechanism on the ZWIX stationary phase, which is the most chemically specific interaction for this zwitterionic molecule.
Caption: The Double Ion-Pairing mechanism on ZWIX phases. Simultaneous electrostatic interactions lock the zwitterionic analyte into a rigid conformation for recognition.
References
Ilisz, I., et al. (2006).[5][6] "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review." Journal of Separation Science.
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][6][7][8][9][10][11][12][13]
Sigma-Aldrich (Supelco). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC Columns."
Péter, A., et al. (2001). "High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase." Journal of Chromatography A.
reference standards for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid analysis
Title: Definitive Guide to Reference Standards for 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid Analysis Subtitle: Optimizing Forensic and Clinical Assays for Fluorinated Cathinone Metabolites Executive Summary In th...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Definitive Guide to Reference Standards for 2-(4-Fluorophenyl)-2-(methylamino)propanoic Acid Analysis
Subtitle: Optimizing Forensic and Clinical Assays for Fluorinated Cathinone Metabolites
Executive Summary
In the evolving landscape of New Psychoactive Substances (NPS), 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid (CAS 1157932-41-6) has emerged as a critical analytical target.[1] Often identified as a hydrolysis product or oxidative metabolite of 4-Fluoromethcathinone (4-FMC/Flephedrone) and related 4-fluoro-amphetamines, its accurate quantification is essential for forensic toxicology and metabolic profiling.[1]
This guide moves beyond simple product listings to objectively compare reference standard grades—the primary "alternatives" available to researchers. We analyze the trade-offs between Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials , providing a validated LC-MS/MS workflow to ensure data integrity.
Part 1: The Comparative Analysis
For a laboratory, the "product" is not just the molecule, but the data package and certainty attached to it. Below is a comparison of the three distinct tiers of reference standards available for this compound.
Why Upgrade to Tier 1 (CRM)?
For 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, the primary analytical challenge is its zwitterionic nature and potential for isobaric interference with other fluorinated amphetamine metabolites.[1]
The Risk: Using a Tier 3 standard (Research Grade) often results in purity overestimation.[1] A "98%" purity claim based on UV at 254nm may hide non-chromophoric salts or synthesis byproducts, skewing quantitative results by 10-20%.[1]
The Solution: CRMs utilize quantitative NMR (qNMR) for purity assignment, which is independent of the compound's UV absorption, ensuring the mass on the balance matches the actual molar content.[1]
Part 2: Technical Deep Dive & Validated Protocol
This section outlines a self-validating protocol for analyzing this metabolite in biological matrices (urine/plasma).
The Challenge: Amphoteric Chemistry
As an amino acid derivative, this compound exists as a zwitterion at neutral pH.[1]
Problem: It elutes in the void volume on standard C18 columns.
Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPA (Pentafluorophenyl propyl) phases to retain polar metabolites.[1]
Experimental Protocol: LC-MS/MS Workflow
1. Sample Preparation (Dilute-and-Shoot vs. SPE)
Recommendation: Use Mixed-Mode Cation Exchange (MCX) SPE to isolate the amino acid fraction and remove matrix interferences (phospholipids).[1]
Step 1: Acidify urine (100 µL) with 0.1% Formic Acid.[1] Add Internal Standard (e.g., Amphetamine-d5 or Phenylalanine-d5 if specific deuterated analog is unavailable).
Step 2: Load onto MCX cartridge.[1] Wash with 0.1% Formic Acid (aq) followed by MeOH.[1]
Step 3: Elute with 5% Ammonia in MeOH.[1] Evaporate and reconstitute in Mobile Phase A/B (90:10).
2. Chromatographic Separation (HILIC Method)
Column: Kinetex HILIC or BEH Amide (2.1 x 100 mm, 1.7 µm).[1]
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][2]
Causality: High organic starting conditions force the polar zwitterion into the water layer on the HILIC silica surface, ensuring retention and separation from isobaric interferences.
3. Mass Spectrometry (MRM Parameters)
Ionization: ESI Positive Mode.
Precursor Ion: [M+H]+ = 198.1 Da (Calculated based on MW 197.21).[1]
Transitions (Quantifier/Qualifier):
198.1 -> 152.1 (Loss of COOH/Formic acid moiety).[1]
Note: Verify transitions against the specific reference standard batch, as fragmentation energy varies by instrument.[1]
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic for standard selection and the subsequent analytical pathway.
Figure 1: Decision matrix for reference standard selection and the downstream HILIC-MS/MS analytical workflow.
Part 4: Expert Insights & Causality
The "Salt Form" Trap
When ordering standards for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid, you will encounter two forms: the Free Acid and the Hydrochloride Salt .[1]
Recommendation: Prefer the Hydrochloride Salt for stability.[1] The free amino acid zwitterion can be hygroscopic and difficult to weigh accurately.[1]
Calculation Correction: If using the HCl salt (MW ~233.6), you must apply a gravimetric correction factor (0.844) to report the concentration as the free acid (MW 197.2).[1] Failure to do this is a common source of systematic error in forensic labs.[1]
Stability Considerations
Fluorinated cathinone metabolites are generally stable, but solutions in methanol can degrade if stored in non-amber glass due to light sensitivity.[1]
Protocol: Store solid standards at -20°C. Store working solutions (in MeOH) at -80°C and discard after 3 months.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[1] Monograph: 4-Fluoromethcathinone. Retrieved from [Link]
National Institutes of Health (NIH). (2024).[1] Stability of synthetic cathinones and metabolites in human urine. PubMed Central.[1] Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid
This document provides essential safety and logistical information for the proper handling and disposal of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. As drug development professionals, our commitment to safety and...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical information for the proper handling and disposal of 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we create and handle. This guide is structured to provide clear, actionable, step-by-step protocols grounded in established safety standards and regulations.
Section 1: Pre-Disposal Hazard Assessment
Structural Analysis:
Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, which can make the compound persistent in the environment.[1] Such compounds are often categorized with other polyfluoroalkyl substances (PFAS), known as "forever chemicals," which require specialized disposal methods.[2]
Amino Acid Backbone: While many simple amino acids are non-hazardous, the overall toxicological profile is dictated by the other functional groups.[3][4]
Carboxylic Acid Group: This group imparts acidic properties and can be corrosive.[5][6]
Inferred Hazard Profile:
Based on SDS information for structurally similar fluorinated propanoic acids, the following hazards should be assumed[7][8][9][10][11]:
Acute Toxicity (Oral): Harmful if swallowed.
Skin Irritation: Causes skin irritation.
Eye Irritation: Causes serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Therefore, this compound must be treated as a hazardous chemical waste, and all handling and disposal procedures should reflect this classification.
Potentially persistent. Discharge into the environment must be avoided.[8]
Do not dispose of down the drain or in regular trash.
Section 2: Personnel Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all personnel are trained on its potential hazards and these disposal procedures.[12] The following PPE is mandatory:
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.
Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]
Skin and Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.[13]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
Proper segregation and containment at the point of generation are critical to prevent accidental reactions and ensure compliant disposal.[14] Never mix this waste with other chemical waste streams unless compatibility has been confirmed.
Step 1: Select an Appropriate Waste Container
Use a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is recommended.[4]
Do not use metal containers, as the acidic nature of the compound could cause corrosion.[4][6]
The container must be in good condition, free of cracks or residue from previous use.
Step 2: Waste Collection Procedures
Solid Waste:
Carefully transfer the solid 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid waste into the designated container using a dedicated spatula or scoop.
Avoid creating dust. If the material is a fine powder, handle it within a fume hood or glove box.[13]
This includes unused or expired pure compounds.
Contaminated Labware & Debris (Non-Sharps):
Items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag.
This bag should then be placed in a designated solid hazardous waste container.[3]
Liquid Waste (Solutions):
Collect all aqueous and solvent-based solutions containing the compound in a dedicated liquid hazardous waste container.
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[14]
Keep chlorinated and non-chlorinated solvent wastes in separate containers.[15]
Contaminated Sharps:
All sharps (needles, razor blades, broken glass) contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[12]
Step 3: Handling Empty Containers
An "empty" container that held 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid must still be managed as hazardous waste.
To be considered non-hazardous, the container must be triple-rinsed. The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, provided they are neutralized and free of other regulated substances.
After rinsing, deface or remove the original label before recycling or disposal.[4]
Section 4: Waste Labeling and Storage
Proper labeling and storage are mandated by the EPA and OSHA to ensure safety and regulatory compliance.
Labeling:
Every waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible, containing the following information:
The words "HAZARDOUS WASTE" .
Full Chemical Name: "Waste 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid". Do not use abbreviations or chemical formulas.
All Components: List all constituents in the container by percentage (e.g., "Methanol 90%, Water 5%, 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid 5%").
Hazard Pictograms: Indicate the relevant hazards (e.g., irritant, health hazard).
Generator Information: Principal Investigator's name, lab location, and contact information.
Storage:
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[14]
Keep waste containers securely closed at all times except when adding waste.[4]
Store incompatible waste types separately. For example, keep this acidic compound away from bases and oxidizers.[4]
All liquid waste containers must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[3]
Section 5: Spill & Decontamination Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Spill Response:
Alert Personnel: Immediately alert others in the area.
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Don PPE: Wear the appropriate PPE as described in Section 2.
Containment:
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]
For Liquids: Surround the spill with absorbent pads or dikes to prevent it from spreading.
Cleanup:
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[13]
Avoid aggressive actions that could create dust or aerosols.
Decontamination:
Clean the spill area thoroughly with a detergent solution (e.g., soap and water), followed by rinses with water.[9]
Collect all cleanup materials (wipes, pads) as hazardous waste.
Surface Decontamination:
Due to the persistent nature of fluorinated compounds, thorough decontamination of work surfaces is essential. After handling the compound, wipe down the work area with a suitable laboratory detergent and water.
Section 6: Disposal Pathway Decision Logic
All waste streams containing 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid must be disposed of through your institution's EHS-approved hazardous waste management vendor. Under no circumstances should this material be disposed of in the regular trash or poured down the sanitary sewer. [8] The strong carbon-fluorine bond necessitates disposal methods capable of complete destruction.
The primary recommended disposal routes for fluorinated compounds are:
High-Temperature Incineration: This is a preferred method for permanently destroying PFAS and other halogenated organic compounds.[1][2]
Hazardous Waste Landfill: If incineration is not available, the waste must be sent to a specially designed and permitted hazardous waste landfill that can contain such materials.[2]
Your EHS office will make the final determination based on federal and state regulations and their contracts with waste vendors.